2-Bromo-3-(bromomethyl)thiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWPMAAPQZXPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370778 | |
| Record name | 2-Bromo-3-bromomethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-76-6 | |
| Record name | 2-Bromo-3-bromomethylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-(bromomethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3-(bromomethyl)thiophene, a key intermediate in organic synthesis and drug discovery. The document details its molecular characteristics, a representative synthetic protocol, and its significance in the development of therapeutic agents.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 255.96 g/mol |
| Empirical Formula | C₅H₄Br₂S |
| CAS Number | 40032-76-6 |
| Appearance | Liquid |
| Density | 1.967 g/mL at 25 °C |
| Refractive Index | n20/D 1.638 |
| SMILES String | BrCc1ccsc1Br |
| InChI Key | ZPWPMAAPQZXPDD-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound from 3-Methylthiophene
This procedure outlines a potential two-step bromination of 3-methylthiophene, first on the aromatic ring and subsequently on the methyl group.
Materials:
-
3-Methylthiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon tetrachloride (CCl₄) or Benzene (solvent)
-
Anhydrous sodium sulfate (drying agent)
-
Pentane or Hexane (for extraction and chromatography)
-
Silica gel for column chromatography
Step 1: Ring Bromination to yield 2-Bromo-3-methylthiophene
-
In a round-bottom flask protected from light, dissolve 3-methylthiophene (1 equivalent) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, the succinimide byproduct is removed by filtration.
-
The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromo-3-methylthiophene.
Step 2: Side-Chain Bromination to yield this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2-bromo-3-methylthiophene (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1 equivalent) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Heat the reaction mixture to reflux. The reaction should be monitored by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
After filtration, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a non-polar eluent such as hexane to afford pure this compound.
Caution: Thiophene derivatives can be lachrymatory and should be handled in a well-ventilated fume hood. Solvents like carbon tetrachloride and benzene are hazardous and should be handled with appropriate safety precautions.
Visualizations
Synthetic Workflow
The logical workflow for the synthesis of this compound from 3-methylthiophene is depicted in the following diagram.
Caption: Synthetic pathway for this compound.
Role in Drug Development
Brominated thiophenes are valuable building blocks in medicinal chemistry. This compound, with its two reactive bromine atoms at different positions, serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.
2-Bromo-3-(bromomethyl)thiophene physical properties
An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in various synthetic applications. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.
Core Physical and Chemical Properties
This compound is a halogenated heterocyclic compound. Its reactivity, stemming from the two bromine substituents at different positions on the thiophene ring and the methyl group, makes it a versatile building block in organic synthesis.
Data Presentation: Physical Properties
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₅H₄Br₂S | [1][2] |
| Molecular Weight | 255.96 g/mol | [1][2][3][4] |
| CAS Number | 40032-76-6 | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.967 g/mL at 25 °C | [1] |
| Boiling Point | 70-76 °C at 0.8 mmHg253.6 ± 25.0 °C at 760 mmHg | [3][5] |
| Melting Point | Not Available | [5] |
| Refractive Index | n20/D 1.638 | [1] |
| Purity (Assay) | 96% | [1] |
Experimental Protocols
Synthesis of this compound via Radical Bromination
The preparation of this compound can be achieved through the radical bromination of 2-Bromo-3-methylthiophene. The following protocol is based on a well-established method for the benzylic bromination of a similar thiophene derivative.[6]
Materials:
-
2-Bromo-3-methylthiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (or another radical initiator like AIBN)
-
Carbon tetrachloride (or another suitable non-polar solvent)
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-3-methylthiophene in carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C for carbon tetrachloride) and maintain vigorous stirring.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
The succinimide byproduct, which is insoluble, will precipitate out. Remove it by filtration.
-
Wash the filtrate with water and then with a brine solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.[3]
Safety Precautions:
-
This procedure should be performed in a well-ventilated fume hood.
-
This compound is expected to be a lachrymator and an irritant.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Carbon tetrachloride is a hazardous solvent; alternative solvents should be considered where appropriate.
Logical Relationships and Workflows
The following diagram illustrates the synthetic pathway for the preparation of this compound from its precursor, 2-Bromo-3-methylthiophene.
Caption: Synthetic workflow for this compound.
References
- 1. This compound 96 40032-76-6 [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. 40032-76-6 CAS MSDS (2-Bromo-3-bromomethylthiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-bromo-2-(bromomethyl)thiophene - CAS:91036-44-1 - Abovchem [abovchem.com]
- 5. This compound | CAS#:40032-76-6 | Chemsrc [chemsrc.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling procedures for 2-Bromo-3-(bromomethyl)thiophene (CAS No: 40032-76-6). Due to its hazardous properties, strict adherence to these guidelines is essential to ensure personnel safety and prevent environmental contamination in a laboratory or drug development setting.
Hazard Identification and Classification
This compound is a hazardous chemical that poses significant health risks upon exposure. It is classified as a lachrymator, meaning it can cause tearing and irritation to the eyes.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Table 1: GHS Hazard Classification [1][2]
| Hazard Class | Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | 4 | GHS07 | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | GHS05 | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | 3 | GHS07 | Danger | H335: May cause respiratory irritation |
The material is destructive to the tissues of the mucous membranes and upper respiratory tract.[1] Symptoms of overexposure may include a cough, shortness of breath, headache, and nausea.[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is critical for its safe handling and storage.
Table 2: Physical and Chemical Data for this compound [2]
| Property | Value |
| CAS Number | 40032-76-6 |
| Molecular Formula | C₅H₄Br₂S |
| Molecular Weight | 255.96 g/mol |
| Appearance | Liquid |
| Density | 1.967 g/mL at 25 °C |
| Refractive Index | n20/D 1.638 |
| Stability | Stable under normal handling and storage conditions.[1] Samples of similar thenyl bromides have been reported to decompose, sometimes with unexpected rapidity.[3][4] |
| Incompatibilities | Strong oxidizing agents.[1] |
| Hazardous Decomposition | Thermal decomposition generates Carbon oxides, Hydrogen bromide, and Sulfur oxides.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimizing risk.
3.1. Engineering Controls All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1] Use explosion-proof electrical, ventilating, and lighting equipment.[6][7]
3.2. Personal Protective Equipment (PPE) A comprehensive PPE plan is mandatory for handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE) [1][2]
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety glasses with side-shields and a face shield | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][7] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat. | Inspect gloves for integrity before use.[5] A flame-retardant, fully-buttoned lab coat should be worn.[5][6] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when vapors or aerosols are generated or in case of inadequate ventilation.[1][7][8] Use a respirator with a type P3 (EN 143) cartridge.[2] |
| Feet | Safety shoes | As per 29 CFR 1910.136.[1] |
3.3. Storage Store this compound in a tightly closed container in a dry, well-ventilated area.[1][6] The recommended storage temperature is between 2 - 8 °C in an explosion-proof refrigerator.[1] The substance is moisture-sensitive and should be stored under an inert gas.[1] The storage area should be locked up and accessible only to authorized personnel.[1][6]
3.4. General Hygiene Practices Do not eat, drink, or smoke in areas where this chemical is handled.[1][6] Wash hands and any exposed skin thoroughly after handling.[1][6] Contaminated clothing should be removed immediately and washed before reuse.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Table 4: First-Aid Measures [1]
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
4.1. Fire-Fighting Measures In case of a fire, use alcohol-resistant foam, carbon dioxide, dry powder, or a water spray to extinguish.[1] Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1] There is a risk of explosion if the substance is heated under confinement; use a water spray or fog to cool exposed containers.[1]
4.2. Accidental Release Measures For any spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] Do not attempt to take action without suitable protective equipment.[1]
-
Small Spills: Absorb with a dry chemical absorbent. Sweep or shovel the material into an appropriate container for disposal.
-
Large Spills: Dike the spill for recovery or absorb it with an appropriate material. Use explosion-proof equipment to pump or vacuum the spilled material.[1] Prevent the substance from entering sewers or public waters.[1]
Experimental Protocols: Best Practices
The following are generalized protocols for common laboratory procedures involving this compound. These should be adapted to specific experimental needs and performed within a chemical fume hood.
5.1. Weighing and Transferring
-
Don appropriate PPE (lab coat, gloves, safety glasses, face shield).
-
Perform all transfers within a chemical fume hood to control vapor exposure.
-
Use a glass syringe or a cannula for liquid transfers to minimize exposure to air and moisture.
-
If weighing is necessary, do so in a tared, sealed container.
-
Clean any spills on the balance immediately with an appropriate absorbent material.
5.2. Reaction Setup and Quenching
-
Set up the reaction glassware within the fume hood. Ensure all joints are properly sealed.
-
If the reaction is exothermic, prepare an ice bath for temperature control.
-
Add this compound to the reaction vessel slowly, monitoring for any temperature changes or pressure buildup.
-
Upon completion, quench the reaction carefully using a pre-determined and tested procedure. Be aware that quenching may be exothermic.
-
Never leave a reaction unattended.
5.3. Waste Disposal Dispose of all waste containing this compound in an approved, labeled hazardous waste container.[1][6] Do not dispose of it down the drain.[7] Follow all local, regional, and national regulations for hazardous waste disposal.[8]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2-溴-3-(溴甲基)噻吩 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Technical Guide: Synthesis of 2-Bromo-3-(bromomethyl)thiophene from 3-Methylthiophene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Bromo-3-(bromomethyl)thiophene, a key intermediate in medicinal chemistry and materials science. The synthesis is presented as a robust two-step process commencing with the regioselective ring bromination of 3-methylthiophene to yield 2-bromo-3-methylthiophene, followed by a free-radical-initiated side-chain bromination to afford the final product. This document includes detailed experimental procedures, quantitative data summaries, and workflow diagrams to ensure reproducibility and aid in laboratory application.
Introduction
Thiophene derivatives are a cornerstone in the development of novel pharmaceuticals and organic electronic materials. The targeted synthesis of polysubstituted thiophenes is crucial for fine-tuning their biological and physical properties. This compound is a versatile bifunctional building block, featuring two distinct bromine moieties that can be selectively functionalized. The bromo group on the thiophene ring is amenable to various cross-coupling reactions, while the bromomethyl group allows for nucleophilic substitution. This guide details a reliable synthetic pathway starting from the readily available 3-methylthiophene.
Synthetic Strategy Overview
The synthesis of this compound from 3-methylthiophene is most effectively achieved in a two-step sequence. Direct, one-pot dibromination often leads to a mixture of products, including the highly stable 2,5-dibromo-3-methylthiophene, and is difficult to control.[1] A sequential approach ensures high yields and purity for each intermediate.
The overall transformation is as follows:
-
Step 1: Electrophilic Aromatic Bromination. The thiophene ring is first brominated at the C2 position, which is the most activated site in 3-methylthiophene, to produce 2-bromo-3-methylthiophene.
-
Step 2: Radical Side-Chain Bromination. The methyl group of 2-bromo-3-methylthiophene is then brominated using a free-radical initiator to yield the final product, this compound.
Figure 1: Overall two-step synthetic workflow from 3-methylthiophene.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-methylthiophene
This procedure follows the principle of electrophilic aromatic substitution, where N-Bromosuccinimide (NBS) serves as the bromine source. The reaction is performed under mild conditions to ensure high selectivity for mono-bromination at the C2 position.
Reaction Scheme: 3-Methylthiophene + NBS → 2-Bromo-3-methylthiophene
Quantitative Data:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 3-Methylthiophene | 98.17 | (Specify Amount) | (Calculate) | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | (Specify Amount) | (Calculate) | Brominating Agent |
| Acetonitrile | 41.05 | (Specify Volume) | - | Solvent |
Note: Based on a reported synthesis, a 1:1 molar ratio of 3-methylthiophene to NBS is effective.[1]
Detailed Methodology: [1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylthiophene and acetonitrile.
-
Begin stirring the solution and add N-Bromosuccinimide (NBS) in one portion.
-
Heat the reaction mixture to 40°C and maintain this temperature for approximately 8.5 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent (acetonitrile) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield 2-bromo-3-methylthiophene as a clear liquid. A reported yield for this procedure is 87% with a purity of over 98% (GC).[1]
Step 2: Synthesis of this compound
This procedure employs a free-radical reaction, known as the Wohl-Ziegler reaction, to selectively brominate the methyl group.[2] The reaction is initiated by benzoyl peroxide and uses NBS as the bromine source in a non-polar solvent.
Reaction Scheme: 2-Bromo-3-methylthiophene + NBS → this compound
Quantitative Data (Adapted from a similar procedure[3]):
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Role |
| 2-Bromo-3-methylthiophene | 177.06 | (Specify Amount) | (Calculate) | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 | (Specify Amount) | ~0.9 eq | Brominating Agent |
| Benzoyl Peroxide | 242.23 | (Specify Amount) | Catalytic | Radical Initiator |
| Benzene or CCl₄ | 78.11 / 153.82 | (Specify Volume) | - | Solvent |
Caution: This preparation should be conducted in a well-ventilated fume hood. Benzene is a known carcinogen, and carbon tetrachloride is highly toxic; handle with appropriate safety precautions. This compound is expected to be a lachrymator.[3]
-
Set up a three-necked flask with a mechanical stirrer, an efficient reflux condenser, and an addition funnel.
-
Dissolve 2-bromo-3-methylthiophene and a catalytic amount of benzoyl peroxide in dry benzene (or carbon tetrachloride).
-
Heat the solution to a vigorous reflux.
-
Add a mixture of N-Bromosuccinimide (approximately 0.9 molar equivalents to the starting material) and another catalytic portion of benzoyl peroxide portion-wise through the addition funnel at a rate that maintains a controllable reaction.
-
After the addition is complete, continue refluxing for an additional 1-2 hours or until the reaction is complete (monitor by TLC or GC). The denser succinimide byproduct will sink to the bottom of the flask.
-
Cool the reaction flask in an ice bath.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product should be purified by vacuum distillation. Caution: Perform distillation behind a safety shield as thiophene derivatives can be unstable at high temperatures.[3]
Reaction Mechanisms
The two synthetic steps proceed via distinct chemical pathways, which is key to the strategy's success.
Step 1: Electrophilic Aromatic Substitution
The bromination of the thiophene ring is a classic electrophilic aromatic substitution. The C2 position is most susceptible to electrophilic attack due to the electron-donating effect of the sulfur atom and the directing effect of the C3-methyl group.
Step 2: Free-Radical Halogenation
The side-chain bromination occurs via a free-radical chain reaction. This mechanism is favored by the use of a radical initiator (benzoyl peroxide) and a non-polar solvent. The reaction avoids ionic pathways, thus preventing further substitution on the electron-rich thiophene ring.
Figure 2: Logical flow of the free-radical side-chain bromination mechanism.
References
Spectroscopic and Synthetic Profile of 2-Bromo-3-methylthiophene: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a summary of available spectroscopic data and a potential synthetic protocol for 2-bromo-3-methylthiophene. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for 2-bromo-3-(bromomethyl)thiophene, this document focuses on the closely related and well-characterized precursor, 2-bromo-3-methylthiophene. The data presented herein for 2-bromo-3-methylthiophene can serve as a valuable reference point for the characterization of its brominated derivative.
Physicochemical Properties
Basic physicochemical properties for this compound are provided below as a reference.
| Property | Value | Reference |
| Molecular Formula | C₅H₄Br₂S | |
| Molecular Weight | 255.96 g/mol | |
| Density | 1.967 g/mL at 25 °C | |
| Refractive Index | n20/D 1.638 |
Spectroscopic Data for 2-Bromo-3-methylthiophene
The following tables summarize the available spectroscopic data for the related compound, 2-bromo-3-methylthiophene.
¹H NMR Data[3]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available | Data not available | Data not available |
Specific peak assignments and coupling constants were not available in the public search results.
¹³C NMR Data[4]
| Chemical Shift (ppm) | Assignment |
| Data not available | Data not available |
Specific peak assignments were not available in the public search results.
Mass Spectrometry Data
While mass spectrometry data for this compound was not found, the molecular weight is 255.96 g/mol . For the related compound, 2-bromo-3-methylthiophene, the molecular weight is 177.062 g/mol .[1]
Infrared (IR) Spectroscopy
Specific IR data for this compound was not found. For general guidance, the IR spectrum of 2-bromothiophene, a related structure, would show characteristic peaks for C-H stretching and bending, C=C and C-S stretching vibrations within the thiophene ring.[2][3]
Experimental Protocol: Synthesis of 2-Bromo-3-methylthiophene
The following is a generalized protocol for the synthesis of 2-bromo-3-methylthiophene based on a patent describing the bromination of 3-methylthiophene.[4]
Materials:
-
3-methylthiophene
-
48% aqueous hydrogen bromide
-
Diethyl ether
-
35% aqueous hydrogen peroxide
-
Skellysolve A (or equivalent nonpolar solvent like hexane)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
A mixture of 3-methylthiophene, 48% aqueous hydrogen bromide, and diethyl ether is prepared in a reaction vessel equipped with a stirrer and cooling system.
-
The mixture is cooled to -22 °C with constant stirring.
-
35% aqueous hydrogen peroxide is added portion-wise while the temperature is gradually increased to 15 °C. The total molar ratio of 3-methylthiophene to hydrogen bromide to hydrogen peroxide should be approximately 1:1.5:2.[4]
-
The reaction is allowed to proceed for 5-30 minutes at each temperature increment.[4]
-
After the reaction is complete, the mixture is transferred to a separatory funnel and extracted multiple times with a nonpolar solvent such as Skellysolve A.[4]
-
The combined organic layers are washed with saturated sodium chloride solution, dried over an anhydrous drying agent (e.g., sodium sulfate), and filtered.
-
The solvent is removed from the filtrate under reduced pressure to yield crude 2-bromo-3-methylthiophene.
-
Further purification can be achieved through distillation.
Synthetic Workflow
The following diagram illustrates a potential synthetic pathway to obtain this compound, starting from 3-methylthiophene. This is a hypothetical pathway for illustrative purposes.
Caption: Hypothetical synthesis of this compound.
Disclaimer: The spectroscopic data and experimental protocol provided in this document are for the related compound 2-bromo-3-methylthiophene and are intended for informational purposes only. Researchers should consult original research articles and patents for detailed and validated experimental procedures and complete spectroscopic characterization of this compound. No signaling pathway or specific experimental workflow information involving this compound was identified in the public domain at the time of this writing.
References
An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)thiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-(bromomethyl)thiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and a bromine atom on the thiophene ring, allows for sequential and site-selective modifications. This technical guide provides a comprehensive overview of the key chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to medicinal chemistry and drug discovery.
Core Chemical and Physical Properties
This compound is a dense, liquid organic compound at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄Br₂S | [1][2] |
| Molecular Weight | 255.96 g/mol | [1][2] |
| Appearance | Liquid | [1][2] |
| Density | 1.967 g/mL at 25 °C | [1][2] |
| Boiling Point | 70-76 °C at 0.8 mmHg | [3] |
| Refractive Index | n20/D 1.638 | [1][2] |
| Melting Point | Not available | [4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | Inferred from general properties of similar organic compounds. |
| CAS Number | 40032-76-6 | [1][2][5] |
Synthesis and Experimental Protocols
Synthesis of 2-Bromo-5-(bromomethyl)thiophene from 2-Methylthiophene [5]
This procedure can be theoretically adapted for the synthesis of this compound by starting with 2-bromo-3-methylthiophene.
Materials:
-
2-Methylthiophene (1 equivalent, 20.4 mmol)
-
N-Bromosuccinimide (NBS) (2.1 equivalents, 42.84 mmol)
-
Dry Carbon Tetrachloride (CCl₄) (9-10 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Suspend 2-methylthiophene in dry carbon tetrachloride in a round-bottom flask.[5]
-
Add N-bromosuccinimide to the mixture.[5]
-
Heat the reaction mixture under reflux for four to five hours.[5]
-
After the reaction is complete, cool the mixture and filter to remove the succinimide byproduct.[5]
-
Remove the carbon tetrachloride from the filtrate under vacuum using a rotary evaporator.[5]
-
Purify the resulting crude product by fractional distillation.[5]
Chemical Reactivity and Experimental Protocols
The reactivity of this compound is characterized by two primary sites for chemical modification: the highly reactive bromomethyl group at the 3-position and the bromine atom at the 2-position of the thiophene ring.
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group is highly susceptible to nucleophilic substitution reactions (Sₙ2), making it an excellent handle for introducing a wide variety of functional groups.
General Experimental Protocol for Nucleophilic Substitution (adapted from a similar substrate) [6]
Materials:
-
This compound (1.0 equivalent)
-
Nucleophile (e.g., amine, thiol, alkoxide) (1.1 - 2.2 equivalents)
-
Base (e.g., potassium carbonate, sodium hydroxide) (if required)
-
Anhydrous solvent (e.g., acetonitrile, ethanol, DMF)
-
Standard laboratory glassware and work-up reagents
Procedure with an Amine Nucleophile:
-
In a round-bottom flask, dissolve this compound in a suitable anhydrous solvent like acetonitrile.[6]
-
Add the desired amine (2.2 equivalents) and a base such as potassium carbonate (2.0 equivalents).[6]
-
Stir the reaction mixture at room temperature overnight or heat to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[6]
-
Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.[6]
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.[6]
-
Purify the crude product by column chromatography if necessary.[6]
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system that can undergo electrophilic aromatic substitution. The bromine atom at the 2-position is a deactivating but ortho-, para-directing group. However, in the case of a 2,3-disubstituted thiophene, the position of further substitution will be influenced by the electronic nature of both substituents.
General Considerations for Electrophilic Aromatic Substitution:
-
Regioselectivity: The position of electrophilic attack (C4 or C5) will be determined by the combined directing effects of the bromo and bromomethyl groups and the steric hindrance.
-
Reaction Conditions: Thiophenes are generally more reactive than benzene, so milder conditions are often sufficient for electrophilic aromatic substitution.[7]
A logical workflow for a typical electrophilic aromatic substitution is depicted below:
References
- 1. 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR [m.chemicalbook.com]
- 2. This compound | CAS#:40032-76-6 | Chemsrc [chemsrc.com]
- 3. chembk.com [chembk.com]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 40032-76-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. CN111763194A - Preparation method of 2-bromothiophene - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)thiophene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Bromo-3-(bromomethyl)thiophene. This versatile heterocyclic compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials.
Core Properties and Data
This compound is a difunctionalized thiophene derivative with the empirical formula C₅H₄Br₂S.[1][2] Its structure features a thiophene ring substituted with a bromine atom at the 2-position and a bromomethyl group at the 3-position. This unique arrangement of reactive sites makes it a key intermediate for a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 255.96 g/mol | [1][2] |
| CAS Number | 40032-76-6 | [1][2] |
| Physical Form | Liquid | [1] |
| Density | 1.967 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.638 | [1] |
| SMILES String | BrCc1ccsc1Br | [1] |
| InChI Key | ZPWPMAAPQZXPDD-UHFFFAOYSA-N | [1] |
Spectroscopic Characterization
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the two aromatic protons on the thiophene ring and a singlet for the two protons of the bromomethyl group. The chemical shifts of the aromatic protons would be influenced by the presence of the two bromine substituents. The bromomethyl protons would likely appear in the range of 4.5-5.0 ppm.
-
¹³C NMR: The spectrum would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the bromomethyl group would appear in the aliphatic region, while the four carbons of the thiophene ring would be in the aromatic region, with their chemical shifts dictated by the positions of the bromine and bromomethyl substituents.
-
IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C-Br stretching, and various bending vibrations of the thiophene ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 255.96 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms.
Spectroscopic Data for the Precursor, 2-Bromo-3-methylthiophene:
NMR data for the precursor, 2-Bromo-3-methylthiophene, is available and can serve as a reference.[3][4]
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the radical bromination of 2-Bromo-3-methylthiophene. The synthesis of the precursor, 2-Bromo-3-methylthiophene, is also a critical step.
Synthesis of 2-Bromo-3-methylthiophene
A common method for the synthesis of 2-Bromo-3-methylthiophene involves the direct bromination of 3-methylthiophene.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 3-methylthiophene in a suitable solvent such as glacial acetic acid or a mixture of ether and aqueous hydrobromic acid.[4]
-
Cool the reaction mixture to a low temperature (e.g., -22 °C).[4]
-
Slowly add a brominating agent, such as a solution of bromine in acetic acid or a mixture of hydrogen peroxide and hydrobromic acid, while maintaining the low temperature and stirring vigorously.[4]
-
After the addition is complete, allow the reaction to proceed for a specified time, monitoring the progress by a suitable method like TLC or GC.
-
Upon completion, quench the reaction, for example, by adding a solution of sodium bisulfite.
-
Perform a work-up by extracting the product into an organic solvent (e.g., diethyl ether), washing the organic layer with water and brine, and drying it over an anhydrous salt like magnesium sulfate.
-
Purify the crude product by distillation under reduced pressure to obtain pure 2-Bromo-3-methylthiophene.
Synthesis of this compound
The conversion of 2-Bromo-3-methylthiophene to the target compound is typically achieved through a free-radical bromination of the methyl group.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-3-methylthiophene in a non-polar solvent like carbon tetrachloride or benzene.
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Add N-bromosuccinimide (NBS) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours. The reaction should be monitored by TLC or GC to track the consumption of the starting material and the formation of the product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Caption: Synthesis pathway of this compound.
Applications in Drug Development and Organic Synthesis
Thiophene derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[5][6] The thiophene core is a bioisostere of the benzene ring and can be found in numerous approved drugs.
This compound, with its two reactive bromine atoms at different positions, is a highly versatile building block for the synthesis of more complex molecules. The aryl bromide can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. The bromomethyl group is a reactive electrophile that can be used for the alkylation of nucleophiles like amines, phenols, and thiols.
This dual reactivity allows for the regioselective introduction of the thiophene scaffold into larger molecules, making it a valuable intermediate in the synthesis of:
-
Pharmaceutical Ingredients: As a precursor for creating novel heterocyclic systems with potential biological activity. Thiophene-containing compounds have shown promise as kinase inhibitors, GPCR modulators, and anti-infective agents.[7]
-
Conductive Polymers and Organic Electronics: Thiophene derivatives are fundamental components in the field of materials science, particularly in the development of organic semiconductors, conductive polymers for flexible electronics, and materials for organic light-emitting diodes (OLEDs).
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling this compound.[1]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Researchers should always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this chemical.
References
- 1. This compound 96 40032-76-6 [sigmaaldrich.com]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. 2-Bromo-3-methylthiophene(14282-76-9) 13C NMR [m.chemicalbook.com]
- 4. 2-Bromo-3-methylthiophene(14282-76-9) 1H NMR [m.chemicalbook.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Commercial Availability and Synthetic Pathways of 2-Bromo-3-(bromomethyl)thiophene: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability, synthetic protocols, and potential applications of the versatile building block, 2-Bromo-3-(bromomethyl)thiophene, for researchers, scientists, and professionals in drug development. This document outlines key suppliers, detailed experimental procedures for its synthesis, and explores its role in the development of pharmacologically active compounds, particularly focusing on its utility as a scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Commercial Availability
This compound is readily available from several major chemical suppliers, ensuring a consistent supply for research and development purposes. The compound is typically offered at a purity of 96% or higher.
| Supplier | Catalog Number | Purity | Quantity |
| Sigma-Aldrich | 692069 | 96% | 5 g |
| Fisher Scientific | 6920695G | Not Specified | 5 g |
| Amerigo Scientific | CBB1119368 | 96% | 5 g |
| Polymer Source | Not Specified | Not Specified | Not Specified |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 40032-76-6 |
| Molecular Formula | C₅H₄Br₂S |
| Molecular Weight | 255.96 g/mol |
| Appearance | Liquid |
| Density | 1.967 g/mL at 25 °C |
| Refractive Index | n20/D 1.638 |
| Purity | 96% |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process commencing with the bromination of 3-methylthiophene, followed by the free-radical bromination of the methyl group.
Step 1: Synthesis of 2-bromo-3-methylthiophene
The initial step involves the selective bromination of 3-methylthiophene at the 2-position.
Experimental Protocol:
-
In a suitable reaction vessel, a mixture of 3-methylthiophene, an aqueous solution of hydrobromic acid (48%), and an ether solvent is prepared.
-
The mixture is cooled to approximately -22 °C with constant stirring.
-
An aqueous solution of hydrogen peroxide (35%) is added portion-wise while gradually increasing the temperature to 15 °C. The molar ratio of 3-methylthiophene to hydrobromic acid to hydrogen peroxide is maintained at 1:1.5:2.
-
The reaction is allowed to proceed for 5-30 minutes at each temperature interval.
-
Upon completion, the reaction mixture is extracted with a non-polar solvent such as pentane.
-
The organic layer is washed with a saturated sodium chloride solution, dried over an anhydrous drying agent, and filtered.
-
The solvent is removed under reduced pressure to yield 2-bromo-3-methylthiophene.
Step 2: Synthesis of this compound
The second step involves the free-radical bromination of the methyl group of 2-bromo-3-methylthiophene using N-bromosuccinimide (NBS) and a radical initiator.
Experimental Protocol:
-
To a solution of 2-bromo-3-methylthiophene in a dry, non-polar solvent such as benzene or carbon tetrachloride, N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or azobisisobutyronitrile - AIBN) are added.
-
The reaction mixture is heated to reflux with vigorous stirring.
-
The reaction progress is monitored by an appropriate method (e.g., TLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.
Applications in Drug Discovery
Thiophene derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic scaffold.[1][2] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]
This compound is a valuable bifunctional reagent, possessing two reactive sites that allow for its incorporation into a diverse array of molecular architectures. The bromomethyl group serves as a reactive handle for nucleophilic substitution, while the bromo substituent on the thiophene ring can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3] This dual reactivity makes it a key intermediate in the synthesis of complex molecules, including kinase inhibitors and GPCR modulators.[1]
A closely related compound, 3-(bromomethyl)-2-chlorothiophene, is a known intermediate in the synthesis of the antiplatelet drugs Ticlopidine and Clopidogrel.[1] These drugs act as irreversible antagonists of the P2Y12 receptor, a crucial GPCR involved in platelet aggregation.[1] This highlights the potential of this compound in the development of novel therapeutics targeting similar pathways.
Example Signaling Pathway: P2Y12 Receptor Antagonism
Given the structural similarity of potential derivatives of this compound to known P2Y12 receptor antagonists, understanding this signaling pathway is crucial for drug development efforts in the antithrombotic space. The P2Y12 receptor is a GPCR that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Arylthiophenes from 2-Bromo-3-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science. The synthesis of 2-arylthiophenes, in particular, is of great interest due to their prevalence in various biologically active compounds and organic electronic materials. This document provides a detailed protocol for a two-step synthesis of 2-aryl-3-methylthiophenes starting from the readily available building block, 2-Bromo-3-(bromomethyl)thiophene.
The synthetic strategy involves a regioselective Suzuki-Miyaura cross-coupling reaction to introduce the aryl moiety at the 2-position of the thiophene ring, followed by the reduction of the bromomethyl group at the 3-position to a methyl group. This approach offers a versatile route to a variety of 2-aryl-3-methylthiophenes by simply varying the arylboronic acid used in the first step.
Reaction Scheme
The overall two-step synthesis is depicted below:
Caption: Overall synthetic route from this compound to 2-Aryl-3-methylthiophene.
Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The first step involves the selective cross-coupling of the aryl bromide at the 2-position of this compound with a variety of arylboronic acids. While cross-coupling at the 5-position of dibrominated thiophenes is often preferred, appropriate reaction conditions can favor the reaction at the 2-position.[1][2][3][4]
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (K₂CO₃ or K₃PO₄, 2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to the flask.
-
The reaction mixture is heated to 90 °C and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the 2-aryl-3-(bromomethyl)thiophene intermediate.
Quantitative Data for Suzuki Coupling
The following table summarizes representative yields for the Suzuki coupling of various arylboronic acids with 2-bromo-3-substituted thiophenes, providing an expected range for the synthesis of 2-aryl-3-(bromomethyl)thiophenes.
| Arylboronic Acid | Product | Reported Yield (%) |
| Phenylboronic acid | 2-Phenyl-3-(bromomethyl)thiophene | 65-75 (estimated) |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(bromomethyl)thiophene | 70-80 (estimated) |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-3-(bromomethyl)thiophene | 60-70 (estimated) |
| 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-3-(bromomethyl)thiophene | 60-70 (estimated) |
Note: The yields are estimated based on similar reactions reported in the literature for 2,5-dibromo-3-alkylthiophenes, where coupling occurs at the brominated position.[1][4]
Step 2: Reduction of the Bromomethyl Group
The second step involves the selective reduction of the benzylic-type bromide at the 3-position to a methyl group. Various reducing agents can be employed for this transformation.
Experimental Protocol
Materials:
-
2-Aryl-3-(bromomethyl)thiophene intermediate
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Appropriate solvent (e.g., Tetrahydrofuran (THF), Ethanol)
-
Standard glassware for chemical reactions
Procedure (using Sodium Borohydride):
-
Dissolve the 2-aryl-3-(bromomethyl)thiophene intermediate (1.0 eq) in a suitable solvent such as ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product can be purified by column chromatography or recrystallization to yield the final 2-aryl-3-methylthiophene.
Quantitative Data for Reduction
The reduction of benzylic halides is generally a high-yielding reaction.
| Substrate | Product | Reducing Agent | Reported Yield (%) |
| 2-Aryl-3-(bromomethyl)thiophene | 2-Aryl-3-methylthiophene | NaBH₄ | >90 (expected) |
| 2-Aryl-3-(bromomethyl)thiophene | 2-Aryl-3-methylthiophene | LiAlH₄ | >90 (expected) |
Note: Yields are based on standard literature procedures for the reduction of benzylic bromides.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the two-step synthesis.
Caption: Workflow for the synthesis of 2-aryl-3-methylthiophenes.
Conclusion
The described two-step protocol provides a reliable and versatile method for the synthesis of 2-aryl-3-methylthiophenes from this compound. The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl groups, and the subsequent reduction of the bromomethyl functionality is a straightforward and high-yielding transformation. These application notes and protocols should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psasir.upm.edu.my [psasir.upm.edu.my]
- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Bromo-3-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-(bromomethyl)thiophene with various arylboronic acids. This protocol is designed to furnish 2-aryl-3-(bromomethyl)thiophenes, which are valuable building blocks in medicinal chemistry due to the prevalence of the thiophene moiety in bioactive molecules.[2][3] The presence of the reactive bromomethyl group allows for further functionalization, making the products of this reaction versatile intermediates in organic synthesis.
The described protocol is based on established methodologies for the Suzuki-Miyaura coupling of substituted bromothiophenes, offering a robust starting point for researchers.[1][2] The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination to selectively form a new C-C bond at the 2-position of the thiophene ring.[4]
Reaction Principle
The Suzuki-Miyaura coupling of this compound with an arylboronic acid is catalyzed by a palladium(0) complex. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Syringes and needles
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (2.5 mol%), to the flask.
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The typical solvent volume is around 5 mL per 1 mmol of the thiophene substrate.
-
Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere.[1]
-
Heat the reaction mixture to 90 °C and maintain stirring for 12 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-(bromomethyl)thiophene.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on reported yields for similar substrates.[1][2] Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3-(bromomethyl)thiophene | 65-75 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3-(bromomethyl)thiophene | 70-80 |
| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-3-(bromomethyl)thiophene | 60-70 |
| 4 | 3-Fluorophenylboronic acid | 2-(3-Fluorophenyl)-3-(bromomethyl)thiophene | 55-65 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4-(Trifluoromethyl)phenyl)-3-(bromomethyl)thiophene | 50-60 |
| 6 | Naphthalene-2-boronic acid | 2-(Naphthalen-2-yl)-3-(bromomethyl)thiophene | 60-70 |
| 7 | Thiophene-3-boronic acid | 2-(Thiophen-3-yl)-3-(bromomethyl)thiophene | 45-55 |
Table 1: Representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvents are anhydrous and properly degassed. The catalyst activity can be a crucial factor; using a freshly opened bottle or a more active pre-catalyst system may improve results. Increasing the reaction time or temperature could also lead to higher conversion.
-
Side Reactions: The formation of homocoupled products from the boronic acid can occur in the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a positive pressure of inert gas is essential to minimize this side reaction.
-
Catalyst Choice: While Pd(PPh₃)₄ is a reliable catalyst for this transformation, other palladium catalysts and ligands, such as Pd(OAc)₂ with SPhos, may offer improved yields for challenging substrates.[5]
-
Base and Solvent System: The choice of base and solvent can significantly impact the reaction outcome. While K₃PO₄ in 1,4-dioxane/water is a good starting point, other bases like K₂CO₃ or Cs₂CO₃, and solvent systems such as toluene/ethanol/water, can be explored for optimization.
Conclusion
The Suzuki-Miyaura coupling protocol detailed herein provides a reliable method for the synthesis of 2-aryl-3-(bromomethyl)thiophenes. These compounds are valuable intermediates for further chemical transformations, particularly in the context of drug discovery and development. The provided protocol, along with the troubleshooting guide, should serve as a valuable resource for researchers in the field of organic and medicinal chemistry.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Palladium-Catalyzed Reactions of 2-Bromo-3-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-3-(bromomethyl)thiophene. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized thiophene derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The presence of two distinct carbon-bromine bonds, one on the aromatic ring and one on the methyl substituent, offers opportunities for selective functionalization under palladium catalysis.
This document outlines generalized protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig, and Heck couplings. While specific literature on this compound is limited for some of these transformations, the provided methodologies are based on established procedures for structurally similar bromothiophenes and aryl bromides. These protocols serve as a robust starting point for reaction optimization.
Key Palladium-Catalyzed Reactions
This compound offers two sites for palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 2-position of the thiophene ring is the primary site for typical cross-coupling reactions. The C(sp³)-Br bond of the bromomethyl group can also participate in certain palladium-catalyzed transformations, though it is generally more susceptible to nucleophilic substitution. The protocols below focus on the functionalization of the C(sp²)-Br bond.
Diagram of Reaction Pathways
Application Notes and Protocols for the Use of 2-Bromo-3-(bromomethyl)thiophene in Conductive Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers derived from polythiophene and its analogues are a cornerstone of advanced materials science, offering unique electronic and optical properties.[1] The monomer, 2-Bromo-3-(bromomethyl)thiophene, is a particularly valuable building block for the synthesis of functional conductive polymers. Its bifunctional nature, featuring a polymerizable 2-bromo position and a reactive 3-bromomethyl group, allows for the creation of a conjugated polymer backbone that can be subsequently modified. This post-polymerization functionalization capability is a powerful tool for tailoring the polymer's properties, such as solubility, conductivity, and biocompatibility, for a wide range of applications, including biosensors, drug delivery systems, and functionalized scaffolds for tissue engineering.[1][2][3][4][5]
These application notes provide detailed protocols for the synthesis of poly(3-(bromomethyl)thiophene) from this compound and subsequent post-polymerization modification.
Polymer Synthesis: Poly(3-(bromomethyl)thiophene)
The synthesis of poly(3-(bromomethyl)thiophene) can be achieved through several established methods for polythiophene synthesis. The two most common and effective methods are Chemical Oxidative Polymerization and Grignard Metathesis (GRIM) Polymerization.
Method 1: Chemical Oxidative Polymerization with Iron(III) Chloride (FeCl₃)
This method is a straightforward and widely used technique for synthesizing polythiophenes. It involves the oxidation of the monomer using a strong oxidizing agent, typically FeCl₃.
Experimental Protocol:
-
Materials:
-
This compound
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol
-
Deionized Water
-
-
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 g, 3.9 mmol) in anhydrous chloroform (50 mL).
-
Purge the solution with dry nitrogen for 15-20 minutes to remove any dissolved oxygen.
-
In a separate dry flask, prepare a solution of anhydrous FeCl₃ (2.5 g, 15.6 mmol) in anhydrous chloroform (50 mL).
-
Slowly add the FeCl₃ solution to the monomer solution dropwise over a period of 30 minutes with vigorous stirring under a nitrogen atmosphere.
-
The reaction mixture will gradually darken, indicating polymerization. Continue stirring at room temperature for 24 hours.
-
After 24 hours, precipitate the polymer by pouring the reaction mixture into 500 mL of methanol.
-
Filter the precipitate and wash it thoroughly with methanol to remove any unreacted monomer and residual FeCl₃.
-
Further purify the polymer by washing with deionized water and then again with methanol.
-
Dry the resulting dark-colored polymer under vacuum at 40°C for 24 hours.
-
Expected Yield: ~70-80%
Method 2: Grignard Metathesis (GRIM) Polymerization
GRIM polymerization offers greater control over the polymer's regioregularity, which can lead to improved electronic properties. This method involves the formation of a Grignard reagent from the monomer, followed by nickel-catalyzed polymerization.
Experimental Protocol:
-
Materials:
-
This compound
-
Magnesium turnings
-
1,2-Dibromoethane (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
Nickel(II) chloride complex with 1,3-Bis(diphenylphosphino)propane (Ni(dppp)Cl₂)
-
Methanol
-
Hydrochloric acid (HCl), 5 M
-
-
Procedure:
-
Activate magnesium turnings (0.1 g, 4.1 mmol) in a dry, three-necked round-bottom flask under a nitrogen atmosphere by adding a small crystal of iodine and a few drops of 1,2-dibromoethane to anhydrous THF (5 mL) and stirring until the color of iodine disappears.
-
Add a solution of this compound (1.0 g, 3.9 mmol) in anhydrous THF (20 mL) to the activated magnesium turnings dropwise. The reaction is exothermic and should be controlled with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 2 hours to ensure the formation of the Grignard reagent.
-
In a separate flask, dissolve Ni(dppp)Cl₂ (0.02 g, 0.037 mmol) in anhydrous THF (10 mL).
-
Add the Ni(dppp)Cl₂ solution to the Grignard reagent solution. The color of the reaction mixture should change, indicating the initiation of polymerization.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Quench the reaction by slowly adding 5 M HCl (20 mL).
-
Precipitate the polymer by pouring the mixture into 500 mL of methanol.
-
Filter the precipitate and wash it with methanol, followed by deionized water, and then methanol again.
-
Dry the polymer under vacuum at 40°C for 24 hours.
-
Expected Yield: ~60-70%
Post-Polymerization Modification
The bromomethyl group on the poly(3-(bromomethyl)thiophene) backbone is a versatile handle for introducing a wide variety of functional groups via nucleophilic substitution reactions. This allows for the tailoring of the polymer's properties for specific applications.
General Protocol for Nucleophilic Substitution:
-
Materials:
-
Poly(3-(bromomethyl)thiophene)
-
Desired nucleophile (e.g., sodium azide for azido-functionalization, a primary amine for amino-functionalization, or a thiol for thioether-functionalization)
-
Anhydrous Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Methanol or other suitable non-solvent for precipitation
-
-
Procedure:
-
Dissolve poly(3-(bromomethyl)thiophene) (0.5 g) in anhydrous DMF (25 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add an excess of the nucleophile (typically 3-5 equivalents per bromomethyl group).
-
Stir the reaction mixture at a suitable temperature (ranging from room temperature to 80°C, depending on the nucleophile's reactivity) for 24-48 hours.
-
Monitor the reaction progress using a suitable analytical technique, such as FT-IR spectroscopy (disappearance of the C-Br stretch).
-
Once the reaction is complete, precipitate the functionalized polymer by pouring the reaction mixture into a non-solvent like methanol or water.
-
Filter the precipitate and wash it thoroughly with the non-solvent to remove unreacted nucleophile and byproducts.
-
Dry the functionalized polymer under vacuum.
-
Data Presentation
The following table summarizes the expected properties of poly(3-(bromomethyl)thiophene) and a representative functionalized derivative. Note that the exact values will depend on the polymerization method and reaction conditions.
| Property | Poly(3-(bromomethyl)thiophene) | Azido-functionalized Polythiophene |
| Molecular Weight (Mn) | 5,000 - 15,000 g/mol | 5,000 - 15,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.5 - 2.5 |
| Electrical Conductivity (doped) | 10⁻³ - 10⁻¹ S/cm | 10⁻⁴ - 10⁻² S/cm |
| Solubility | Soluble in THF, Chloroform | Soluble in DMF, DMSO |
| Thermal Stability (TGA, 5% weight loss) | ~250°C | ~230°C |
Visualizations
Polymerization Workflow
Caption: Workflow for synthesis and functionalization.
Post-Polymerization Modification Pathway
Caption: Post-polymerization modification pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality [mdpi.com]
Application Notes and Protocols for Grignard Metathesis Polymerization of 2-Bromo-3-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard Metathesis (GRIM) polymerization is a powerful and versatile method for the synthesis of regioregular poly(3-substituted)thiophenes. These conducting polymers are of significant interest in the fields of organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), as well as in the development of novel bioactive compounds. The use of 2-bromo-3-(bromomethyl)thiophene as a monomer is particularly noteworthy due to the presence of a reactive bromomethyl group. This functional handle allows for post-polymerization modification, enabling the synthesis of a wide array of functionalized polythiophenes with tailored properties.
This document provides detailed application notes and experimental protocols for the GRIM polymerization of this compound to yield poly(3-(bromomethyl)thiophene).
Applications of Poly(3-(bromomethyl)thiophene)
Poly(3-(bromomethyl)thiophene) serves as a versatile platform for creating a variety of functional materials. The pendant bromomethyl groups are susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse functional moieties.
-
Materials Science : The polymer can be functionalized to tune its electronic and optical properties for applications in organic electronics. For instance, grafting with electron-donating or -withdrawing groups can alter the polymer's band gap. The functional groups can also be used to control the polymer's solubility and morphology in thin films.[1]
-
Drug Development and Biomedical Applications : The polymer backbone can be modified with bioactive molecules, targeting ligands, or hydrophilic chains to create materials for drug delivery, biosensing, or tissue engineering.
-
Cross-linking and Network Formation : The bromomethyl groups can act as sites for cross-linking, leading to the formation of robust polymer networks with enhanced thermal and mechanical stability.
Experimental Protocols
The following protocol is an adapted procedure based on established GRIM polymerization methods for 3-substituted thiophenes. Due to the reactivity of the bromomethyl group, careful control of the reaction conditions, particularly temperature, is crucial to prevent side reactions with the Grignard reagent.
Materials:
-
This compound (monomer)
-
tert-Butylmagnesium chloride (or other Grignard reagent), 2.0 M solution in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hexane
-
Chloroform
-
Hydrochloric acid (HCl), 1 M solution
-
Standard Schlenk line and glassware
Protocol for GRIM Polymerization of this compound:
-
Monomer Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous THF in a Schlenk flask.
-
Grignard Metathesis: Cool the solution to -20 °C. Slowly add one equivalent of tert-butylmagnesium chloride solution dropwise while maintaining the temperature. The formation of the Grignard reagent at the 2-position is favored at lower temperatures, minimizing nucleophilic attack on the bromomethyl group. Stir the reaction mixture at this temperature for 1-2 hours. This step results in the formation of the active monomer, 2-(chloromagnesio)-3-(bromomethyl)thiophene.
-
Polymerization: In a separate Schlenk flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst (0.5-2 mol% relative to the monomer) in a small amount of anhydrous THF. Add the catalyst suspension to the monomer solution. Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the polymerization can be monitored by techniques such as GPC or by observing the formation of a colored polymer precipitate.
-
Quenching and Precipitation: Quench the reaction by slowly adding 1 M HCl. Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the crude polymer and wash it with methanol to remove any remaining catalyst and unreacted monomer. Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform. The purified poly(3-(bromomethyl)thiophene) is recovered from the chloroform fraction by precipitation into methanol.
-
Drying: Dry the polymer under vacuum at a low temperature (e.g., 40 °C) to avoid any potential thermal degradation.
Quantitative Data
| Monomer | Catalyst (mol%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Yield (%) |
| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ (1.0) | 15-25 | 20-40 | 1.3-1.6 | >90 |
| 2,5-dibromo-3-hexylthiophene | Ni(dppp)Cl₂ (0.5) | 25-40 | 40-70 | 1.5-1.8 | >90 |
Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index. Data is representative of typical GRIM polymerizations.
Visualizations
Diagram of the GRIM Polymerization Workflow:
Caption: Experimental workflow for the Grignard Metathesis (GRIM) polymerization of this compound.
Diagram of the Post-Polymerization Modification Pathway:
Caption: General scheme for the post-polymerization modification of poly(3-(bromomethyl)thiophene) to create functional materials.
References
Application Notes and Protocols for Reactions with 2-Bromo-3-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key chemical transformations involving 2-Bromo-3-(bromomethyl)thiophene. This versatile bifunctional reagent serves as a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. The protocols outlined below are intended as a starting point and may be optimized for specific substrates and applications.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of this compound, the carbon-bromine bond on the thiophene ring is the primary site of cross-coupling, leveraging the differential reactivity between an aryl bromide and a benzylic-type bromide. The bromomethyl group typically remains intact under standard Suzuki conditions, allowing for subsequent functionalization.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura cross-coupling of an aryl boronic acid with a bromo(bromomethyl)thiophene is detailed below. This protocol is adapted from studies on the analogous 2-bromo-5-(bromomethyl)thiophene and is expected to provide similar results.[1][2]
Materials:
-
This compound
-
Aryl boronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane
-
Water (1,4-Dioxane/H₂O ratio of 4:1)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the aryl boronic acid (1.1 equivalents), and potassium phosphate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (2.5 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Data Presentation:
| Aryl Boronic Acid | Product | Yield (%) |
| 3-Chloro-4-fluorophenylboronic acid | 2-(Bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | 72 |
| 4-Methoxyphenylboronic acid | 2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |
| 4-Chlorophenylboronic acid | 2-(Bromomethyl)-5-(4-chlorophenyl)thiophene | 63 |
| 3,5-Difluorophenylboronic acid | 2-(Bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61 |
| 3-Acetylphenylboronic acid | 1-(3-(5-(Bromomethyl)thiophen-2-yl)phenyl)ethan-1-one | 63 |
| 4-(Methylthio)phenylboronic acid | 2-(Bromomethyl)-5-(4-(methylthio)phenyl)thiophene | 45 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(Bromomethyl)-5-(4-(trifluoromethyl)phenyl)thiophene | 25 |
| 3,5-Dimethylphenylboronic acid | 2-(Bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70 |
Reaction Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow.
Nucleophilic Substitution Reactions
The bromomethyl group at the 3-position of the thiophene ring is highly susceptible to nucleophilic attack, similar to a benzylic bromide. This allows for the introduction of a wide variety of functional groups.
Experimental Protocol:
The following is a general protocol for the Sₙ2 reaction of this compound with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, an amine, an alkoxide; 1.1-1.5 equivalents)
-
A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent in a round-bottom flask.
-
Add the nucleophile (1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the nucleophilicity of the attacking species. Gentle heating may be required for less reactive nucleophiles.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation as needed.
Data Presentation:
The following table provides a qualitative guide to expected products with various nucleophiles.
| Nucleophile (Nu⁻) | Reagent Example | Product Type |
| Azide | Sodium Azide | 3-(Azidomethyl)-2-bromothiophene |
| Cyanide | Sodium Cyanide | 2-(2-Bromothiophen-3-yl)acetonitrile |
| Amine | Pyrrolidine | 2-Bromo-3-(pyrrolidin-1-ylmethyl)thiophene |
| Alkoxide | Sodium Ethoxide | 2-Bromo-3-(ethoxymethyl)thiophene |
| Thiolate | Sodium Thiophenoxide | 2-Bromo-3-((phenylthio)methyl)thiophene |
Reaction Pathway Diagram:
Caption: Generalized Sₙ2 nucleophilic substitution.
Grignard Reagent Formation
Formation of a Grignard reagent from this compound can be complex due to the presence of two bromine atoms with different reactivities. The aryl bromide at the 2-position is expected to react preferentially with magnesium over the benzylic-type bromide of the bromomethyl group. However, careful control of reaction conditions is crucial to avoid side reactions such as Wurtz coupling.
Experimental Protocol:
This protocol outlines the preparation of the Grignard reagent, focusing on the reaction at the 2-position of the thiophene ring.
Materials:
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Nitrogen or Argon atmosphere
-
Anhydrous glassware
Procedure:
-
Activate the magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.
-
Allow the flask to cool, then add anhydrous diethyl ether or THF.
-
Add a small crystal of iodine.
-
In a separate flask, prepare a solution of this compound in the same anhydrous solvent.
-
Add a small amount of the thiophene solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once the reaction has started, add the remaining thiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent, (3-(bromomethyl)thiophen-2-yl)magnesium bromide, is ready for reaction with various electrophiles.
Data Presentation: Potential Reactions of the Grignard Reagent
| Electrophile | Product after Hydrolysis |
| Formaldehyde | (3-(Bromomethyl)thiophen-2-yl)methanol |
| Acetone | 2-(3-(Bromomethyl)thiophen-2-yl)propan-2-ol |
| Carbon Dioxide | 3-(Bromomethyl)thiophene-2-carboxylic acid |
| Benzaldehyde | (3-(Bromomethyl)thiophen-2-yl)(phenyl)methanol |
Logical Relationship Diagram:
Caption: Grignard reagent formation and subsequent reaction.
Synthesis of Thieno[3,2-b]thiophenes
Bromothiophenes are common precursors for the synthesis of the thieno[3,2-b]thiophene core, a key structural motif in organic electronics. A common strategy involves intramolecular cyclization.
Experimental Protocol (Hypothetical Route):
This protocol outlines a potential two-step synthesis of a substituted thieno[3,2-b]thiophene from this compound.
Step 1: Nucleophilic Substitution with a Thiol
-
React this compound with a suitable thiol, such as methyl thioglycolate, in the presence of a base (e.g., sodium hydride) in an inert solvent like THF. This will form the intermediate methyl 2-((2-bromothiophen-3-yl)methylthio)acetate.
Step 2: Intramolecular Cyclization
-
The resulting thioether can undergo intramolecular cyclization. This can potentially be achieved through a palladium-catalyzed C-S cross-coupling reaction.
-
Treat the intermediate with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a high-boiling solvent like toluene or xylene.
-
Heat the reaction mixture to effect the intramolecular cyclization, forming the thieno[3,2-b]thiophene ring system.
-
Purify the final product using column chromatography.
Reaction Scheme Diagram:
Caption: A potential synthetic route to thieno[3,2-b]thiophenes.
References
- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Bromo-3-(bromomethyl)thiophene as a Building Block for Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of conducting polymers derived from 2-Bromo-3-(bromomethyl)thiophene for use in Organic Field-Effect Transistors (OFETs). The unique bifunctionality of this monomer, possessing both a polymerizable bromo-substituent and a reactive bromomethyl group, offers a versatile platform for creating advanced semiconductor materials with tailored properties.
Introduction
Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and printed electronics. The performance of these devices is intrinsically linked to the properties of the organic semiconductor material used. Thiophene-based conjugated polymers are a prominent class of materials for OFETs due to their excellent charge transport characteristics and environmental stability.
This compound is a particularly interesting building block for the synthesis of novel polythiophene derivatives. Its structure allows for two primary synthetic strategies:
-
Direct Polymerization: The bromine atom at the 2-position can participate in various cross-coupling reactions, such as Stille, Suzuki, or Grignard Metathesis (GRIM) polymerization, to form the conjugated polymer backbone. The bromomethyl group at the 3-position can then be used for post-polymerization functionalization.
-
Post-Polymerization Functionalization: The bromomethyl group is a reactive site that can be used to introduce a wide variety of functional groups onto a pre-synthesized polymer backbone. This allows for the fine-tuning of the polymer's electronic properties, solubility, and morphology.
This versatility makes this compound a valuable tool for developing high-performance organic semiconductors for OFETs and other electronic applications.
Data Presentation: Performance of Functionalized Polythiophene-Based OFETs
The performance of OFETs is typically characterized by three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The table below summarizes the performance of various functionalized polythiophene-based OFETs reported in the literature, providing a benchmark for what can be achieved through chemical modification.
| Polymer/Small Molecule | Functional Group/Modification | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| P3HT | Hexyl side chain | ~10⁻² - 10⁻³ | ~10⁶ | Variable |
| Ester-functionalized polythiophenes | Ester groups | 3.3 x 10⁻³ | >10⁵ | Not reported |
| Thiophene flanked DPP with TVT | Thienylene–vinylene–thienylene | > 2 | >10⁵ | Not reported |
| PDPP-TT/s-SWNTs blend | Blended with single-walled carbon nanotubes | 12.32 (hole), 5.77 (electron) | Not reported | Not reported |
| P3HT-COOH | Carboxylic acid groups | 7.21 x 10⁻² | ~10⁴ | -0.2 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a functionalized polythiophene using this compound and the subsequent fabrication and characterization of an OFET device.
Protocol 1: Synthesis of a Functionalized Polythiophene via Post-Polymerization Modification
This protocol describes a two-step process: first, the synthesis of a poly(3-hexylthiophene) (P3HT) backbone, and second, its functionalization using this compound.
Materials:
-
2,5-Dibromo-3-hexylthiophene
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Magnesium turnings
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Synthesis of Poly(3-hexylthiophene) (P3HT) via GRIM Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add magnesium turnings.
-
Add a solution of 2,5-dibromo-3-hexylthiophene in anhydrous THF to initiate the Grignard reaction.
-
After the formation of the Grignard reagent, add a catalytic amount of Ni(dppp)Cl₂ to start the polymerization.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Quench the reaction by adding methanol.
-
Precipitate the polymer in a large volume of methanol, filter, and wash with methanol to remove catalyst residues and unreacted monomers.
-
Dry the polymer under vacuum.
-
-
Functionalization of P3HT with this compound:
-
Dissolve the synthesized P3HT in anhydrous DMF in a Schlenk flask under an inert atmosphere.
-
Add sodium hydride (NaH) to deprotonate a portion of the hexyl side chains.
-
Slowly add a solution of this compound in anhydrous DMF. The bromomethyl group will react with the deprotonated sites on the P3HT backbone.
-
Stir the reaction mixture at 60°C for 24 hours.
-
Cool the reaction to room temperature and precipitate the functionalized polymer in methanol.
-
Filter and wash the polymer extensively with methanol to remove unreacted reagents.
-
Dry the functionalized polymer under vacuum.
-
Protocol 2: Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) OFET
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate and dielectric)
-
Pre-patterned gold source and drain electrodes on the SiO₂
-
The synthesized functionalized polythiophene
-
An appropriate organic solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Piranha solution (H₂SO₄ and H₂O₂) for substrate cleaning (handle with extreme caution)
-
Octadecyltrichlorosilane (OTS) for surface treatment
Procedure:
-
Substrate Cleaning and Surface Treatment:
-
Clean the Si/SiO₂ substrate with pre-patterned gold electrodes by sonicating in acetone and isopropanol.
-
Dry the substrate with a stream of nitrogen.
-
Perform a piranha clean by immersing the substrate in a freshly prepared piranha solution for 15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse the substrate thoroughly with deionized water and dry with nitrogen.
-
Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) by vapor deposition or solution deposition to improve the interface with the organic semiconductor.
-
-
Deposition of the Organic Semiconductor:
-
Prepare a solution of the functionalized polythiophene in a suitable organic solvent (e.g., 5 mg/mL in chloroform).
-
Filter the solution through a 0.2 µm PTFE filter.
-
Deposit a thin film of the polymer onto the substrate using spin-coating. The spin speed and time will need to be optimized to achieve the desired film thickness.
-
Anneal the film on a hotplate at a temperature below the polymer's glass transition temperature to remove residual solvent and improve molecular ordering.
-
Protocol 3: Characterization of the OFET Device
Equipment:
-
Semiconductor parameter analyzer
-
Probe station
Procedure:
-
Place the fabricated OFET device on the probe station.
-
Connect the probes to the source, drain, and gate electrodes.
-
Output Characteristics:
-
Apply a constant gate voltage (VG).
-
Sweep the drain-source voltage (VDS) from 0 V to a negative voltage (for a p-type semiconductor) and measure the drain current (ID).
-
Repeat for several different gate voltages.
-
-
Transfer Characteristics:
-
Apply a constant drain-source voltage (VDS) in the saturation regime.
-
Sweep the gate voltage (VG) from a positive to a negative voltage and measure the drain current (ID).
-
-
Data Analysis:
-
From the transfer characteristics in the saturation regime, the field-effect mobility (μ) can be calculated using the equation: ID = (μ * Ci * W) / (2 * L) * (VG - Vth)² where Ci is the capacitance per unit area of the dielectric, W is the channel width, and L is the channel length.
-
The on/off ratio is the ratio of the maximum drain current to the minimum drain current in the transfer curve.
-
The threshold voltage (Vth) is the gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the √ID vs. VG plot.
-
Mandatory Visualization
Caption: Synthetic pathway for a functionalized polythiophene.
Synthesis of Pharmaceutical Intermediates from 2-Bromo-3-(bromomethyl)thiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 2-Bromo-3-(bromomethyl)thiophene. This versatile building block offers two reactive sites, the C2-bromo and the 3-bromomethyl groups, allowing for a range of chemical transformations to construct complex molecular architectures relevant to drug discovery.
Introduction
Thiophene-containing scaffolds are prevalent in a multitude of approved and investigational drugs due to their ability to mimic phenyl rings while possessing unique electronic properties and metabolic profiles. This compound is a particularly attractive starting material for the synthesis of various heterocyclic systems and functionalized thiophenes that can serve as key intermediates for active pharmaceutical ingredients (APIs). The differential reactivity of the aryl bromide and the benzylic-type bromide allows for selective and sequential functionalization, providing a strategic advantage in multi-step syntheses.
This guide will focus on two primary applications of this compound: nucleophilic substitution at the bromomethyl group to introduce diverse functionalities, and the construction of the thieno[3,2-c]pyridine scaffold, a core structure in several bioactive molecules.
Application 1: Nucleophilic Substitution Reactions
The bromomethyl group at the 3-position of the thiophene ring is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a variety of heteroatomic nucleophiles, including nitrogen, sulfur, and oxygen, to generate a library of substituted thiophene intermediates.
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Anhydrous solvents and inert atmospheres (nitrogen or argon) should be used for moisture-sensitive reactions.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
Protocol 1.1: Synthesis of Thioether Derivatives (S-Alkylation)
The reaction with sulfur nucleophiles, such as potassium thioacetate, provides a straightforward route to thioether derivatives. These can be further hydrolyzed to the corresponding thiols, which are valuable intermediates in their own right.
Reaction Scheme:
Caption: Synthesis of a thioether derivative.
Materials:
-
This compound
-
Potassium thioacetate
-
Acetone or Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone or acetonitrile, add potassium thioacetate (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 1.2: Synthesis of Amine Derivatives (N-Alkylation)
Primary and secondary amines readily displace the bromide to form the corresponding substituted aminomethylthiophenes. These are common structural motifs in various biologically active compounds.
Reaction Scheme:
Caption: Synthesis of an amine derivative.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
Potassium carbonate (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the desired amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, or stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Quantitative Data Summary
| Product Type | Nucleophile | Solvent | Temperature | Time (h) | Yield (%) |
| Thioether | Potassium thioacetate | Acetonitrile | Room Temp. | 2-4 | >90 (estimated) |
| Amine | Piperidine | Acetonitrile | Reflux | 4-6 | 85-95 (estimated) |
| Amine | Morpholine | Acetonitrile | Reflux | 4-6 | 85-95 (estimated) |
Yields are estimated based on similar reactions with other bromomethylthiophenes.
Application 2: Synthesis of the Thieno[3,2-c]pyridine Scaffold
The thieno[3,2-c]pyridine core is a key structural motif in several pharmaceutical agents, including the antiplatelet drug Ticlopidine. The synthesis can be achieved from 3-bromomethylthiophene, a close analog of the title compound, through a two-step process involving N-alkylation followed by acid-catalyzed cyclization. A similar strategy can be applied to this compound, which would lead to bromo-substituted thieno[3,2-c]pyridine derivatives, offering a handle for further functionalization via cross-coupling reactions.
Experimental Workflow
Caption: Workflow for thieno[3,2-c]pyridine synthesis.
Experimental Protocols
Protocol 2.1: Synthesis of the N-alkylated Intermediate
Materials:
-
This compound
-
N-(2,2-diethoxyethyl)-4-methylbenzenesulfonamide
-
Anhydrous potassium carbonate
-
Anhydrous ethanol
-
Isopropyl ether
Procedure:
-
Combine this compound (1.0 eq), N-(2,2-diethoxyethyl)-4-methylbenzenesulfonamide (1.05 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous ethanol.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Triturate the residue with isopropyl ether to induce crystallization.
-
Collect the crystalline product by filtration and dry under vacuum.
Protocol 2.2: Cyclization to form the Thieno[3,2-c]pyridine Ring
Materials:
-
N-((2-bromothiophen-3-yl)methyl)-N-(2,2-diethoxyethyl)-4-methylbenzenesulfonamide (from Protocol 2.1)
-
Concentrated hydrochloric acid
-
Inert solvent (e.g., toluene)
Procedure:
-
Dissolve the sulfonamide intermediate (1.0 eq) in an inert solvent such as toluene.
-
Add a catalytic amount of a strong mineral acid (e.g., concentrated HCl).
-
Heat the mixture to reflux (approximately 80-100 °C) for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| N-alkylation | This compound, N-(2,2-diethoxyethyl)tosylamide | K₂CO₃ | Ethanol | Reflux | 3-4 | 75-85 (estimated) |
| Cyclization | N-alkylated intermediate | Conc. HCl | Toluene | 80-100 °C | 2-3 | 60-70 (estimated) |
Yields are estimated based on the synthesis of the non-brominated thieno[3,2-c]pyridine.[1]
Potential Signaling Pathway Interactions
The synthesized pharmaceutical intermediates can be further elaborated into molecules targeting various signaling pathways implicated in disease. For instance, the thieno[3,2-c]pyridine scaffold is a known component of kinase inhibitors. Kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
The diagram above illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors. Thienopyridine-based compounds, which can be synthesized from this compound, have the potential to be developed into inhibitors of key kinases within this pathway, such as RAF or MEK, thereby blocking downstream signaling that leads to cell proliferation and survival.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel thioethers, amines, and fused heterocyclic systems like thieno[3,2-c]pyridines. These intermediates hold significant promise for the development of new therapeutic agents targeting a variety of diseases. Further optimization of the provided reaction conditions and exploration of a broader range of nucleophiles and coupling partners will undoubtedly lead to the discovery of novel bioactive molecules.
References
Application Notes and Protocols for the Synthesis of Polythiophenes from 2-Bromo-3-(bromomethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiophenes are a class of conducting polymers with significant potential in various applications, including organic electronics, sensors, and biomedical devices. The functionalization of the thiophene ring allows for the tuning of their physical and chemical properties. The monomer 2-Bromo-3-(bromomethyl)thiophene is a valuable precursor for the synthesis of poly(3-(bromomethyl)thiophene), which incorporates a reactive bromomethyl group. This functional handle can be utilized for post-polymerization modification, enabling the attachment of various moieties to tailor the polymer's properties for specific applications, such as drug delivery systems or functionalized scaffolds in tissue engineering.[1]
These application notes provide detailed protocols for the synthesis of polythiophenes from this compound via two common methods: Grignard Metathesis (GRIM) Polymerization and Chemical Oxidative Polymerization.
Chemical Structure of the Monomer
The starting material for the synthesis is this compound.
Caption: Chemical structure of this compound.
Method 1: Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a widely used method for the synthesis of regioregular poly(3-substituted-thiophene)s.[2] This technique allows for a controlled polymerization, leading to polymers with well-defined structures and properties.[3]
Experimental Protocol
Materials:
-
This compound
-
tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
-
Chloroform
-
Hexane
-
Acetone
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous THF.
-
Grignard Exchange: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount of t-BuMgCl (1.0 M in THF, 1.0 eq) dropwise to the stirred solution. After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure the formation of the Grignard reagent.
-
Polymerization: In a separate flame-dried flask, prepare a suspension of the Ni(dppp)Cl2 catalyst (0.5-2 mol%) in anhydrous THF. Add the catalyst suspension to the Grignard reagent solution via a cannula. The reaction mixture will typically change color, indicating the start of the polymerization.
-
Reaction Monitoring: Heat the reaction mixture to reflux and stir under a nitrogen atmosphere for 2-24 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing the molecular weight by Gel Permeation Chromatography (GPC).
-
Quenching: After the desired polymerization time, cool the reaction mixture to room temperature and quench the reaction by slowly adding a few milliliters of 5 M HCl.
-
Polymer Precipitation: Pour the quenched reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the precipitated polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with methanol, hexane, and acetone. The purified polymer is then extracted with chloroform.[4]
-
Drying: Concentrate the chloroform solution and precipitate the polymer again in methanol. Collect the final polymer and dry it under vacuum.
Proposed GRIM Polymerization Pathway
Caption: Proposed GRIM polymerization pathway for poly(3-(bromomethyl)thiophene).
Method 2: Chemical Oxidative Polymerization
Chemical oxidative polymerization is a simpler and often faster method for synthesizing polythiophenes, although it generally leads to less regioregularity compared to GRIM polymerization.[1] Iron(III) chloride (FeCl₃) is a commonly used oxidizing agent for this purpose.[5]
Experimental Protocol
Materials:
-
This compound
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform
-
Methanol
-
Ammonium hydroxide solution
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous chloroform.
-
Addition of Oxidant: In a separate flask, prepare a solution of anhydrous FeCl₃ (4.0 eq) in a minimal amount of anhydrous chloroform. Add the FeCl₃ solution dropwise to the stirred monomer solution at room temperature. The reaction is typically exothermic, and the color of the solution will change to a dark, deep color.
-
Polymerization: Stir the reaction mixture at room temperature for 2-24 hours under a nitrogen atmosphere.
-
Quenching and Precipitation: Quench the reaction by pouring the mixture into a large volume of methanol. This will precipitate the crude polymer.
-
Purification: Filter the precipitate and wash it thoroughly with methanol to remove excess FeCl₃ and unreacted monomer. To further purify the polymer, stir the solid in an ammonium hydroxide solution to remove any remaining iron salts, followed by washing with methanol until the filtrate is colorless.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum.
Proposed Oxidative Polymerization Pathway
Caption: Proposed oxidative polymerization pathway for poly(3-(bromomethyl)thiophene).
Data Presentation
Table 1: Comparison of Polymerization Methods
| Parameter | GRIM Polymerization | Chemical Oxidative Polymerization |
| Catalyst/Reagent | Ni(dppp)Cl₂ | FeCl₃ |
| Solvent | Anhydrous THF | Anhydrous Chloroform |
| Temperature | Reflux | Room Temperature |
| Reaction Time | 2-24 hours | 2-24 hours |
| Regioregularity | High (Head-to-Tail) | Lower |
| Molecular Weight Control | Good | Poor |
| Yield | Moderate to High | High |
| Purification | Soxhlet Extraction | Washing with Methanol and Ammonia |
Table 2: Expected Polymer Characterization Data
| Property | Expected Value/Range |
| Molecular Weight (Mn) | 5,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.2 - 2.5 |
| UV-Vis Absorption (λmax in solution) | 420 - 450 nm |
| UV-Vis Absorption (λmax in film) | 450 - 550 nm |
| Thermal Stability (TGA) | Decomposition onset > 250 °C |
Note: These are typical values for poly(3-alkylthiophene)s and may vary depending on the exact reaction conditions and the resulting polymer's molecular weight and regioregularity.[5]
Experimental Workflow
The general workflow for the synthesis and characterization of poly(3-(bromomethyl)thiophene) is outlined below.
Caption: General experimental workflow for polythiophene synthesis and characterization.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are sensitive to moisture and air; use appropriate inert atmosphere techniques (e.g., nitrogen or argon).
-
This compound is a lachrymatory compound and should be handled with care.[6]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Iron(III) chloride is corrosive and hygroscopic.
-
Grignard reagents are highly reactive and flammable.
Conclusion
The protocols described provide a detailed guide for the synthesis of poly(3-(bromomethyl)thiophene) from this compound. The choice of polymerization method will depend on the desired properties of the final polymer, with GRIM polymerization offering better control over the polymer structure. The reactive bromomethyl group on the polymer backbone opens up possibilities for a wide range of post-polymerization functionalization, making it a versatile material for various applications in research and development. The thiophene moiety is a key component in many pharmaceutical compounds, and polymers derived from functionalized thiophenes are of growing interest in drug delivery and biomedical applications.[7][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. The McCullough Group - Research [chem.cmu.edu]
- 3. chem.cmu.edu [chem.cmu.edu]
- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 5. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Bromo-3-methylthiophene 95 14282-76-9 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cognizancejournal.com [cognizancejournal.com]
Applications of 2-Bromo-3-(bromomethyl)thiophene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-(bromomethyl)thiophene is a versatile bifunctional thiophene derivative that serves as a valuable building block in materials science. Its unique structure, featuring a polymerizable 2-bromo-substituted thiophene ring and a reactive bromomethyl group at the 3-position, enables the synthesis of a wide range of functional materials. The bromine atom on the thiophene ring acts as a handle for various polymerization techniques, such as Grignard Metathesis (GRIM) and cross-coupling reactions, to form conjugated polythiophene backbones. Simultaneously, the bromomethyl group provides a reactive site for introducing diverse functional side chains, either before or after polymerization. This dual functionality allows for the precise tuning of the resulting materials' electronic, optical, and physical properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functional polymers for applications in organic electronics and smart materials.
Application: Synthesis of Thiophene-Functionalized Macromonomers for Graft Copolymers
A primary application of this compound is as an initiator for the cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines, leading to the formation of well-defined macromonomers with a thiophene headgroup. These macromonomers can be further polymerized to create "hairy-rod" type graft copolymers, where a rigid conjugated polythiophene backbone is surrounded by flexible, functional side chains. This architecture is highly desirable for creating solution-processable organic semiconductors and materials for biomedical applications.
Quantitative Data Summary
Table 1: Properties of Th-OMeOx Macromonomer
| Property | Value | Method | Reference |
| Degree of Polymerization (DP) of OMeOx | 18 | ¹H-NMR | [1] |
| Number-Average Molecular Weight (Mₙ) | 1723 g/mol | ¹H-NMR | [1] |
| UV-Vis Absorption (λₘₐₓ) in Acetonitrile | 201 nm, 245 nm, 322 nm | UV-Vis Spectroscopy | [2] |
Table 2: Properties of Poly(3-alkylthiophene)s (for general comparison)
| Polymer | Mₙ (kDa) | PDI (Mₗ/Mₙ) | Power Conversion Efficiency (PCE) | Reference |
| P3BT | ~11 | - | 2.4% | [3] |
| P3HT | ~39 | - | 3.6% | [3] |
| P3OT | ~38 | - | 1.5% | [3] |
Note: Data for polymers directly derived from this compound is limited in the literature. The data for P3ATs is provided for context on typical properties of polythiophenes used in organic electronics.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-bromo-3-methylthiophene via radical bromination using N-bromosuccinimide (NBS).
Materials:
-
2-Bromo-3-methylthiophene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (as radical initiator)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-3-methylthiophene (1 equivalent) in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion of the reaction, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Protocol 2: Synthesis of Thiophene-oligo(2-methyl-2-oxazoline) Macromonomer (Th-OMeOx)
This protocol details the cationic ring-opening polymerization of 2-methyl-2-oxazoline initiated by this compound.[1]
Materials:
-
This compound (initiator)
-
2-Methyl-2-oxazoline (monomer)
-
Acetonitrile (solvent)
-
Potassium hydroxide (KOH) in methanol (terminating agent)
-
Schlenk flask
-
Syringes
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add freshly distilled and dried acetonitrile to a Schlenk flask.
-
Add this compound to the solvent.
-
Add freshly distilled 2-methyl-2-oxazoline to the reaction mixture via syringe.
-
Stir the reaction mixture at a controlled temperature (e.g., 80 °C) for the desired polymerization time to achieve the target molecular weight.
-
Terminate the polymerization by adding a solution of KOH in methanol.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., diethyl ether).
-
Collect the precipitated Th-OMeOx macromonomer by filtration and dry under vacuum.
Protocol 3: Synthesis of Bithiophene Macromonomer (BTh-OMeOx) via Suzuki Coupling
This protocol describes the synthesis of a polymerizable bithiophene macromonomer from Th-OMeOx.[1]
Materials:
-
Th-OMeOx macromonomer
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)
-
Sodium bicarbonate (NaHCO₃)
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Dimethylformamide (DMF) (solvent)
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Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve the Th-OMeOx macromonomer, thiophene-2-boronic acid (1.5 equivalents), and NaHCO₃ (2 equivalents) in DMF.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
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Add a catalytic amount of Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 24-48 hours under an inert atmosphere.
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After cooling to room temperature, precipitate the product by pouring the reaction mixture into a non-solvent.
-
Purify the BTh-OMeOx macromonomer by repeated precipitation or dialysis to remove residual catalyst and unreacted starting materials.
Protocol 4: Self-Acid-Assisted Polymerization (SAAP) of Th-OMeOx
This protocol outlines the direct polymerization of the Th-OMeOx macromonomer to form a grafted polythiophene.[1]
Procedure:
-
Place the purified Th-OMeOx macromonomer in a reaction vessel.
-
Heat the macromonomer in bulk (without solvent) under an inert atmosphere at an elevated temperature (e.g., 150-180 °C).
-
The polymerization is initiated by the in-situ generation of an acidic species.
-
Continue the reaction for a specified period to achieve the desired polymer.
-
The resulting grafted polythiophene can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
Visualizations
Diagram 1: Synthesis of Th-OMeOx Macromonomer
Caption: Synthesis of Th-OMeOx macromonomer via CROP.
Diagram 2: Applications of Th-OMeOx Macromonomer
Caption: Synthetic routes from Th-OMeOx to graft polymers.
Diagram 3: Experimental Workflow for Th-OMeOx Synthesis
Caption: Workflow for Th-OMeOx macromonomer synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiophene α-Chain-End-Functionalized Oligo(2-methyl-2-oxazoline) as Precursor Amphiphilic Macromonomer for Grafted Conjugated Oligomers/Polymers and as a Multifunctional Material with Relevant Properties for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-3-(bromomethyl)thiophene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki coupling of 2-Bromo-3-(bromomethyl)thiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: Why am I observing low to no conversion of my starting material?
Answer: Low or no conversion in a Suzuki coupling reaction can stem from several factors, primarily related to the catalyst, reaction conditions, or reagents.
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Inactive Catalyst: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, it may not be reducing to the active form efficiently. Ensure your reaction conditions promote this reduction. Using a direct Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be beneficial.[1][2] Catalyst deactivation by oxygen is also a common issue.
-
Improper Base Selection: The base is crucial for the transmetalation step. Weak bases may not be effective. Consider using stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][3]
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed. Gradually increasing the reaction temperature, for instance to 90-100°C, can improve the conversion rate.[4]
-
Reagent Purity: Impurities in your starting materials, including the boronic acid, can poison the catalyst. Ensure all your reagents are of high purity.
Question 2: My main product is the result of homocoupling of the boronic acid. How can I minimize this side reaction?
Answer: Homocoupling of boronic acids is a frequent side reaction, often promoted by the presence of oxygen.
-
Ensure Inert Atmosphere: It is critical to thoroughly degas your solvent and reaction mixture with an inert gas (e.g., Argon or Nitrogen) before adding the palladium catalyst.[5] Maintaining a positive pressure of inert gas throughout the reaction is essential to prevent oxygen from entering the system.
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.
-
Temperature Control: In some cases, high temperatures can promote homocoupling. If you are running the reaction at elevated temperatures, consider if a lower temperature with a more active catalyst system could be effective.
Question 3: I am getting a mixture of products. How can I improve the regioselectivity of the reaction?
Answer: this compound has two potential reaction sites for Suzuki coupling: the C-Br bond on the thiophene ring and the benzylic C-Br bond.
-
Favoring Coupling at the Thiophene-Bromine Bond: The Suzuki-Miyaura cross-coupling of a benzyl halide with an aryl boronic acid generally involves a slower oxidative addition compared to the reaction with an aryl halide.[6] Therefore, the reaction is expected to preferentially occur at the 2-bromo position on the thiophene ring. Standard Suzuki conditions with catalysts like Pd(PPh₃)₄ typically favor this outcome.
-
Potential for Benzyl Coupling: While less favorable, coupling at the bromomethyl group can occur, especially under forcing conditions or with specific catalyst systems designed for benzyl halides. To minimize this, stick to standard conditions known to favor aryl halide coupling.
Question 4: The reaction is sluggish and not reaching completion. What steps can I take?
Answer: A stalled reaction can be frustrating. Here are several parameters you can adjust:
-
Increase Catalyst Loading: While typically in the range of 1-5 mol%, increasing the catalyst loading can sometimes push a sluggish reaction to completion.
-
Change the Ligand: The choice of ligand has a significant impact on the catalyst's activity and stability. If you are using a simple phosphine ligand like PPh₃, consider more electron-rich and bulky ligands which can accelerate the oxidative addition and reductive elimination steps.
-
Solvent System: The solubility of all components is key. A mixture of an organic solvent like 1,4-dioxane or THF with water is often used to dissolve both the organic substrates and the inorganic base.[2][4] Experimenting with the solvent ratio can improve reaction rates.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable starting point would be to use Pd(PPh₃)₄ (2.5-5 mol%) as the catalyst, K₃PO₄ (2-3 equivalents) as the base, and a degassed 4:1 mixture of 1,4-dioxane and water as the solvent. The reaction should be heated to 90°C under an inert atmosphere and monitored for completion over 12-24 hours.[2][4]
Q2: Which boronic acids are most suitable for coupling with this compound?
A2: A wide range of arylboronic acids, including those with both electron-donating and electron-withdrawing groups, can be used. A study on the similar 2-bromo-5-(bromomethyl)thiophene showed that arylboronic acids containing methoxy, chloro, and fluoro groups provided good to excellent yields.[4]
Q3: How do I properly degas my reaction mixture?
A3: There are two common methods for degassing. The first is the "freeze-pump-thaw" method, where the solvent is frozen, a vacuum is applied to remove gases, and then it is thawed under an inert atmosphere. This is repeated three times. A simpler method is to bubble an inert gas like argon or nitrogen through the solvent for 15-30 minutes before adding the catalyst.
Q4: Can I use a different palladium catalyst?
A4: Yes, other palladium catalysts can be effective. For example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is another robust catalyst often used for Suzuki couplings, particularly with more challenging substrates.[1]
Q5: What is the expected major product of the reaction?
A5: The major product is expected to be the 2-aryl-3-(bromomethyl)thiophene. The C-Br bond on the aromatic thiophene ring is generally more reactive in Suzuki couplings than the benzylic C-Br bond.[6]
Data Presentation
The following table summarizes yields obtained for the Suzuki coupling of a structurally similar compound, 2-bromo-5-(bromomethyl)thiophene, with various arylboronic acids. These results can serve as a useful reference for expected outcomes with this compound.
| Arylboronic Acid | Product | Yield (%) |
| 3-chloro-4-fluoro phenyl boronic acid | 2-(bromomethyl)-5-(3-chloro-4-fluorophenyl)thiophene | Good |
| 4-methoxyphenyl boronic acid | 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene | 76 |
| 4-chlorophenyl boronic acid | 2-(bromomethyl)-5-(4-chlorophenyl)thiophene | 63 |
| 3,5-difluorophenyl boronic acid | 2-(bromomethyl)-5-(3,5-difluorophenyl)thiophene | 61 |
| 3-acetylphenyl boronic acid | 1-(3-(5-(bromomethyl)thiophen-2-yl)phenyl)ethanone | 63 |
| 3,5-dimethylphenyl boronic acid | 2-(bromomethyl)-5-(3,5-dimethylphenyl)thiophene | 70 |
Data adapted from a study on 2-bromo-5-(bromomethyl)thiophene and should be considered as a guideline.[4]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific arylboronic acids and reaction scales.
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: To the flask containing the reagents, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 90°C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-3-(bromomethyl)thiophene.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting decision tree for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 2-Bromo-3-(bromomethyl)thiophene and how to avoid them
Welcome to the technical support center for 2-Bromo-3-(bromomethyl)thiophene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered during the synthesis, purification, and handling of this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant amount of a high-molecular-weight, insoluble material in my reaction mixture. What is it and how can I prevent its formation?
A1: This is likely a result of dimerization or polymerization of the this compound. Thenyl bromides are susceptible to self-condensation, which is often catalyzed by acidic conditions.[1]
Troubleshooting:
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Maintain Anhydrous Conditions: Moisture can lead to the formation of hydrobromic acid (HBr) through hydrolysis of the bromomethyl group, which then catalyzes polymerization.[2] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Use of a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base, such as 2,6-lutidine or proton sponge, can scavenge any trace amounts of acid that may form during the reaction.
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Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.
-
Storage: Store this compound over an acid scavenger like powdered potassium carbonate or with a small amount of a tertiary amine to improve stability.[1]
Q2: My final product purity is low, and I suspect the presence of isomers. What are the likely isomeric impurities and how can I avoid them?
A2: A common side reaction during the synthesis of this compound from 2-bromo-3-methylthiophene using N-bromosuccinimide (NBS) is nuclear bromination, leading to the formation of dibrominated thiophene species.[1]
Troubleshooting:
-
Radical Initiator: Ensure a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is used to promote benzylic bromination over electrophilic aromatic substitution.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the radical initiator and other side reactions.
-
Slow Addition of NBS: Add the NBS portion-wise or as a solution via a syringe pump to maintain a low concentration in the reaction mixture, favoring the desired reaction pathway.
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Vigorous Reflux: Maintaining a strong reflux during the addition of NBS is crucial to prevent the buildup of bromine, which can lead to nuclear bromination.[1]
Q3: I am experiencing product loss and streaking during column chromatography on silica gel. What is causing this and what is the solution?
A3: this compound can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[4]
Troubleshooting:
-
Deactivated Silica Gel: Use deactivated silica gel. This can be prepared by treating the silica with a solution of triethylamine in your eluent system before packing the column.[4]
-
Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina (neutral or basic) or Florisil®.
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Rapid Chromatography: Do not let the compound sit on the column for an extended period. Perform the purification as quickly as possible.
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Dry Loading: Dry loading the crude product onto a small amount of silica can sometimes give better resolution and reduce contact time with the bulk stationary phase.[4]
Q4: My purified this compound is discoloring over time. Is it degrading and is it still usable?
A4: Discoloration is a common sign of degradation. Benzylic bromides, especially on an electron-rich heterocycle like thiophene, can be unstable. The primary degradation pathway is often hydrolysis to the corresponding alcohol and subsequent side reactions.[2]
Troubleshooting & Quality Assessment:
-
Proper Storage: Store the compound in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature (refrigerator or freezer).
-
Purity Re-assessment: Before use, re-analyze the purity of an older batch by techniques such as ¹H NMR, GC-MS, or HPLC. Look for the appearance of new signals corresponding to the alcohol or dimerized products.
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Re-purification: If the purity is found to be compromised, re-purification by column chromatography (using the precautions in Q3) may be necessary.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield and Purity of this compound
| Entry | NBS Addition | Initiator | Atmosphere | Yield (%) | Purity (%) (Desired Product) |
| 1 | Bulk | None | Air | 45 | 70 |
| 2 | Bulk | AIBN | Air | 65 | 85 |
| 3 | Portion-wise | AIBN | Nitrogen | 80 | 95 |
| 4 | Syringe Pump | AIBN | Nitrogen | 85 | >98 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions.
Table 2: Stability of this compound Under Various Storage Conditions
| Entry | Storage Condition | Additive | Purity after 3 months (%) |
| 1 | Ambient, Light | None | 60 |
| 2 | 4°C, Dark | None | 85 |
| 3 | 4°C, Dark | K₂CO₃ | 95 |
| 4 | -20°C, Dark, N₂ | None | >98 |
Note: The data presented in this table is illustrative and based on the known stability of similar thenyl bromides.
Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Side Reactions
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-bromo-3-methylthiophene (1.0 eq) and anhydrous carbon tetrachloride (or another suitable solvent like cyclohexane).
-
Inerting: Degas the solution by bubbling nitrogen through it for 15 minutes.
-
Initiator Addition: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq).
-
Reaction: Heat the mixture to a vigorous reflux.
-
NBS Addition: If scaling up, it is advisable to add the NBS portion-wise over 1-2 hours to maintain a steady, low concentration.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The starting material (2-bromo-3-methylthiophene) is more nonpolar than the product.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold solvent.
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Washing: Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
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Solvent Removal: Remove the solvent under reduced pressure, avoiding excessive heat.
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Purification: Purify the crude product immediately by column chromatography on deactivated silica gel.
Protocol 2: Deactivation of Silica Gel for Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
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Column Packing: Pack the column with the slurry.
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Base Wash: Prepare a solution of the initial mobile phase containing 2% triethylamine.
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Elution: Pass two column volumes of this basic mobile phase through the packed silica gel.
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Equilibration: Equilibrate the column by passing three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral (test with pH paper). The column is now ready for use.[4]
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Troubleshooting guide for synthesis and purification.
References
Technical Support Center: Purification of Products from 2-Bromo-3-(bromomethyl)thiophene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of reaction products involving 2-Bromo-3-(bromomethyl)thiophene and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for products derived from this compound?
A1: The most prevalent and effective method for purifying products from reactions involving this compound is column chromatography on silica gel.[1][2] Other techniques such as fractional distillation and recrystallization can also be employed, depending on the physical properties of the desired product and impurities.[3]
Q2: My brominated thiophene compound appears to be decomposing during silica gel column chromatography. What is causing this and how can I prevent it?
A2: Halogenated thiophenes, especially those containing a reactive bromomethyl group, can be unstable and susceptible to degradation in the presence of acid.[2][4] Standard silica gel is slightly acidic and can catalyze decomposition or polymerization of sensitive compounds.[2] To mitigate this, it is highly recommended to use deactivated (neutralized) silica gel or to consider alternative stationary phases like neutral alumina or Florisil.[2]
Q3: How do I deactivate silica gel for chromatography?
A3: Silica gel can be neutralized by washing it with a basic solution. A common and effective method is to flush the packed column with a solvent system containing 1-3% triethylamine in the mobile phase. After passing one to two column volumes of this basic mixture through the column, it should be equilibrated with the intended mobile phase before loading the crude sample.[2]
Q4: What are some common impurities I might encounter in my reaction mixture?
A4: The nature of impurities will depend on the specific reaction.
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Unreacted Starting Materials: Incomplete reactions will leave starting materials, such as the initial aryl bromide or boronic acid in a Suzuki coupling, in the mixture.[5]
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Over-bromination Products: In bromination reactions, di- or poly-brominated species can form as byproducts.[6] For instance, the synthesis of 3-thenyl bromide can be contaminated with a small amount of 2-bromo-3-methylthiophene.[7]
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Byproducts from Side Reactions: The succinimide byproduct is common when using N-bromosuccinimide (NBS) for bromination and is typically removed by filtration.[1]
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Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding alcohol. This can be catalyzed by acid, which may form upon degradation.[4]
Q5: My purified this compound product is turning dark over time. How should I store it properly?
A5: The discoloration of bromomethyl-substituted thiophenes is often a sign of degradation.[4] These compounds can be unstable, and some similar thenyl bromides have been reported to decompose unexpectedly.[7] To enhance stability and prolong shelf life, it is advisable to store the purified compound over calcium carbonate, which helps to neutralize any hydrobromic acid that may form and catalyze further decomposition.[7] Storing the product in a refrigerator can also help to slow down degradation.[7] The addition of a small amount of a tertiary amine can also increase stability.[7]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the baseline (Rf ≈ 0) | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] |
| Compound runs with the solvent front (Rf ≈ 1) | The mobile phase is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[2] |
| Streaking or tailing of spots on TLC | The compound is interacting too strongly with the stationary phase, possibly due to its acidic nature or the acidity of the silica gel. | Add a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase to reduce strong interactions. Consider using deactivated silica gel or an alternative stationary phase like neutral alumina.[2] |
| Poor separation of product and impurities | The chosen solvent system does not provide adequate resolution. | Test a variety of solvent systems with different polarities (e.g., hexane/dichloromethane, hexane/ether). A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, may be necessary for separating complex mixtures.[2][5] |
| Low or no recovery of the compound from the column | The compound may have decomposed on the silica gel. | Use deactivated silica gel or an alternative stationary phase like neutral alumina. Avoid excessive heat when removing the solvent from the collected fractions.[2] |
Purification of a Suzuki Cross-Coupling Reaction Product
A common reaction of this compound is a Suzuki cross-coupling. The table below outlines a typical purification strategy for such a reaction.
| Step | Procedure | Purpose | Typical Impurities Removed |
| 1. Aqueous Workup | After the reaction, dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.[1] | To remove water-soluble reagents and byproducts. | Potassium carbonate, other inorganic salts.[1] |
| 2. Removal of Boronic Acid Impurities | Wash the organic layer with a dilute aqueous base, such as 1M NaOH.[8] | To remove excess boronic acid and its byproducts. | Aryl boronic acids.[8] |
| 3. Drying and Concentration | Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.[1] | To remove residual water and concentrate the crude product. | Water, extraction solvent. |
| 4. Column Chromatography | Purify the crude residue by column chromatography on silica gel. | To separate the desired product from unreacted starting materials and other organic byproducts. | Unreacted this compound, homocoupled byproducts. |
Experimental Protocols
Protocol 1: Column Chromatography of a Neutral Thiophene Derivative
This protocol is a general guideline for the purification of a reaction product using column chromatography.
-
Preparation of the Column:
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Select an appropriate size glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a thin layer of sand to the top of the silica bed.
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Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent or a less polar solvent).
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Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the column.
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Add another thin layer of sand on top of the sample.[2]
-
-
Elution:
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Combine the fractions that contain the pure product.
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Remove the solvent under reduced pressure, being careful to avoid excessive heat, to yield the purified product.[2]
-
Visualizations
Caption: General experimental workflow for the purification of products from this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Overcoming low reactivity of 2-Bromo-3-(bromomethyl)thiophene
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low reactivity of 2-Bromo-3-(bromomethyl)thiophene in various chemical transformations.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and recommended solutions.
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the use of a pre-activated palladium(0) catalyst, such as Pd(PPh₃)₄, or generate the active Pd(0) species in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ with an appropriate reducing agent or ligand.[1] |
| Inappropriate Ligand | The choice of ligand is critical. For less reactive aryl bromides, consider using more electron-rich and sterically bulky phosphine ligands (e.g., Buchwald or Herrmann's palladacycle catalysts) to facilitate oxidative addition. |
| Suboptimal Base | The strength and solubility of the base can significantly impact the reaction rate. For Suzuki reactions, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than Na₂CO₃.[2][3] In Sonogashira couplings, an amine base like diisopropylamine is commonly used.[4] |
| Low Reaction Temperature | While some couplings proceed at room temperature, aryl bromides often require elevated temperatures to promote oxidative addition.[4][5] Consider increasing the reaction temperature, potentially using a higher-boiling solvent. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence catalyst activity and reagent solubility. Aprotic polar solvents like DMF, dioxane, or THF are commonly used. For Suzuki reactions, a mixture of an organic solvent and water is often employed.[2][3] |
| Reagent Purity | Ensure all reagents, especially the organometallic partner (boronic acid, organotin, etc.), are pure and free of contaminants that could poison the catalyst. |
Issue 2: Unsuccessful Grignard Reagent Formation
| Potential Cause | Recommended Solution |
| Inactive Magnesium | Use freshly crushed or activated magnesium turnings. Activation can be achieved by stirring the magnesium with a small amount of iodine or 1,2-dibromoethane in the reaction solvent before adding the substrate. |
| Presence of Moisture or Protic Impurities | Grignard reagents are highly sensitive to moisture and protic functional groups.[6] Ensure all glassware is oven-dried, and use anhydrous solvents.[6] The starting material and any other reagents should be rigorously dried. |
| Slow Initiation | The reaction may be slow to start. A small crystal of iodine can be added to initiate the reaction. Gentle heating may also be required. Once initiated, the reaction is often exothermic and may require cooling. |
| Wurtz-Coupling Side Reaction | The newly formed Grignard reagent can react with the starting halide. This can be minimized by slow, dropwise addition of the this compound solution to the magnesium suspension.[7] |
Issue 3: Competing Nucleophilic Substitution at the Bromomethyl Group
| Potential Cause | Recommended Solution |
| Reaction with Nucleophilic Reagents | The bromomethyl group is susceptible to nucleophilic attack.[8] When using nucleophilic reagents in cross-coupling reactions (e.g., some bases or additives), this can lead to side products. |
| Use of a Milder Base | If side reactions with the base are observed, consider using a non-nucleophilic or sterically hindered base. |
| Protecting Group Strategy | In multi-step syntheses, it may be necessary to protect the bromomethyl group before carrying out reactions at the 2-bromo position, or vice versa. |
Frequently Asked Questions (FAQs)
Q1: Which bromine atom is more reactive in this compound?
A1: The reactivity of the two bromine atoms is distinct and depends on the reaction type. The bromine in the bromomethyl group is analogous to a benzylic bromide and is highly susceptible to nucleophilic substitution, typically via an SN2 mechanism.[8] The bromine at the 2-position of the thiophene ring is an aryl bromide and is generally less reactive in nucleophilic substitutions but is the reactive site for palladium-catalyzed cross-coupling reactions and metal-halogen exchange.[9]
Q2: What are the general reactivity trends for halogens in palladium-catalyzed cross-coupling reactions?
A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > OTf > Br > Cl.[4][5] Therefore, this compound is expected to be less reactive than its iodo-analogue but more reactive than the chloro-analogue.
Q3: Can I perform a selective reaction at one of the bromine atoms?
A3: Yes, selective reactions are possible due to the different nature of the two bromine atoms.
-
For reactions at the 2-bromo position (cross-coupling): Standard palladium-catalyzed conditions will favor reaction at the sp²-hybridized carbon of the thiophene ring over the sp³-hybridized carbon of the bromomethyl group.[3]
-
For reactions at the bromomethyl position (nucleophilic substitution): Using a nucleophile without a palladium catalyst will lead to substitution at the bromomethyl position.
Q4: Are there any stability issues with this compound?
A4: Compounds containing a bromomethyl group adjacent to an aromatic ring, such as 3-thenyl bromide, can be lachrymators and may be unstable upon storage, potentially leading to decomposition.[10] It is advisable to store this compound in a cool, dark place and to use it relatively fresh. The addition of a stabilizer like calcium carbonate may slow down acid-catalyzed decomposition.[10]
Experimental Protocols
Suzuki-Miyaura Coupling of a 2-Bromothiophene Derivative
This protocol is adapted from a procedure for the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene.[2][3]
-
Materials:
-
This compound (1 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Pd(PPh₃)₄ (2.5 mol%)
-
K₃PO₄ (2 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a reaction flask, add this compound and Pd(PPh₃)₄ under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1,4-dioxane and stir the mixture for 30 minutes.
-
Add the arylboronic acid, K₃PO₄, and water.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromothiophenes
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~85-95 | [9] |
| 3-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 | [9] |
| 2-Bromo-5-(bromomethyl)thiophene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 25-76 | [2][3] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 40032-76-6 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalyst Choice for 2-Bromo-3-(bromomethyl)thiophene Cross-Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing cross-coupling reactions with 2-Bromo-3-(bromomethyl)thiophene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or Poisoned Catalyst: Impurities in starting materials or solvents can poison the catalyst. Oxygen can deactivate palladium catalysts.[1] | • Ensure starting materials are pure. • Thoroughly degas the reaction mixture and use anhydrous solvents.[1][2] • Use a fresh batch of catalyst and store it under an inert atmosphere.[1] |
| Suboptimal Catalyst Loading: Insufficient catalyst may lead to incomplete conversion. | • Systematically screen catalyst loading, for instance, from 0.5 mol% to 5 mol%. For more challenging substrates, a higher loading might be necessary.[1] | |
| Incorrect Ligand or Base: The choice of ligand and base is critical for catalyst activity and stability. Bulky, electron-rich phosphine ligands often enhance catalyst performance. The strength and solubility of the base significantly impact the reaction.[1] | • Screen a variety of ligands (e.g., phosphine-based like SPhos, XPhos, or N-heterocyclic carbenes). • Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2] | |
| Low Reaction Temperature: The reaction may be too sluggish at lower temperatures. | • Gradually increase the reaction temperature, for example, from 70°C to 110°C, while monitoring for potential side reactions or decomposition.[2] | |
| Formation of Side Products | Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling) can occur. | • This can be influenced by the catalyst system and reaction conditions. Consider using a different ligand or lowering the reaction temperature. |
| Protodebromination: Replacement of the bromine atom on the thiophene ring with a hydrogen atom. | • This is often caused by traces of water. Ensure all reagents and solvents are rigorously dried and the reaction is performed under a strictly inert atmosphere.[2] | |
| Reaction at the Bromomethyl Group: The benzylic bromide is susceptible to nucleophilic attack by the base or other nucleophiles. | • Use a bulkier, less nucleophilic base. • Consider protecting the bromomethyl group if it is not the desired reaction site. | |
| Catalyst Deactivation | Formation of Palladium Black: Visible precipitation of palladium metal indicates catalyst decomposition. | • This can be caused by high temperatures or improper ligand choice. Use a more robust ligand or lower the reaction temperature. Ensure thorough degassing to remove oxygen. |
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: The most suitable reaction depends on the desired bond formation.
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids and is often a good starting point due to its mild conditions and broad functional group tolerance.[2]
-
Buchwald-Hartwig Amination: Used for forming C-N bonds with amines.[3][4]
-
Sonogashira Coupling: Employed for creating C-C triple bonds with terminal alkynes.[5][6]
-
Stille Coupling: A versatile method for C-C bond formation using organotin reagents.[7][8]
-
Grignard Reagent Cross-Coupling (Kumada Coupling): Effective for C-C bond formation with Grignard reagents, often catalyzed by nickel or palladium.[9][10]
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: Based on successful couplings with analogous bromothiophenes, a good starting point would be:
Q3: How does the bromomethyl group affect the cross-coupling reaction?
A3: The bromomethyl group is a reactive benzylic-type halide. It can be susceptible to nucleophilic attack by the base or other nucleophiles present in the reaction mixture. This can lead to the formation of hydroxymethyl or other substituted methyl-thiophene derivatives. Using a bulkier, less nucleophilic base can help mitigate this side reaction. In some cases, protecting this group may be necessary if it interferes with the desired coupling at the C2 position.
Q4: What are some common palladium catalysts and ligands used for cross-coupling with aryl bromides?
A4: A variety of palladium catalysts and ligands can be employed. The choice will depend on the specific coupling reaction and the substrates involved.
| Catalyst/Precatalyst | Ligand | Typical Applications |
| Pd(PPh₃)₄ | PPh₃ | General purpose, good starting point for Suzuki and Stille couplings.[2][11] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald ligands (e.g., SPhos, XPhos), P(t-Bu)₃ | Buchwald-Hartwig amination, Suzuki coupling of challenging substrates. |
| PdCl₂(PPh₃)₂ | PPh₃ | Sonogashira and Stille couplings.[5] |
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques to monitor the consumption of starting materials and the formation of the product.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a procedure for a similar 2-bromothiophene derivative.[2][11]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture with stirring (e.g., at 90 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).
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Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Exemplary Catalyst Systems for Different Cross-Coupling Reactions
| Cross-Coupling Type | Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90[2][11] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 80-100 | |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 80-110 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100-120 | |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N / DIPA | THF or DMF | RT - 60[2] |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene or DMF | 80-110[2] |
| Kumada | NiCl₂(dppp) | dppp | - | THF or Et₂O | RT - 60 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 2-Bromo-3-(bromomethyl)thiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 2-Bromo-3-(bromomethyl)thiophene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which polymerization methods are suitable for this compound?
A1: Several polymerization methods can be adapted for this compound, each with its own advantages and challenges. The most common methods include Grignard Metathesis (GRIM) Polymerization, Chemical Oxidative Polymerization, and potentially Gilch Polymerization. The choice of method will significantly impact the polymer's properties, such as regioregularity and solubility.
Q2: What are the main challenges in polymerizing this specific monomer?
A2: The primary challenge arises from the high reactivity of the benzylic bromomethyl group. This group can participate in side reactions, leading to cross-linking, gel formation, and uncontrolled polymerization. Additionally, the monomer itself can be unstable, particularly in the presence of heat or acid.[1]
Q3: How does the bromomethyl group affect the resulting polymer's properties?
A3: The bromomethyl group can be a versatile handle for post-polymerization functionalization, allowing for the introduction of various chemical moieties to tailor the polymer's solubility, conductivity, and biological interactions.[2] However, if not properly controlled during polymerization, it can lead to insoluble and intractable materials due to cross-linking.
Troubleshooting Guide
Issue 1: Low or No Polymer Yield
Q: My polymerization reaction resulted in a very low yield or no polymer at all. What could be the cause?
A: Low or no polymer yield can stem from several factors related to reagent purity, reaction conditions, and the chosen polymerization method.
Possible Causes and Solutions:
-
Monomer Purity: The monomer must be of high purity. Impurities can inhibit the polymerization process. It is recommended to purify the monomer, for example, by distillation or column chromatography before use.
-
Anhydrous Conditions: For methods like GRIM polymerization, strict anhydrous (water-free) conditions are critical. Grignard reagents are highly reactive with water, which will quench the active species. All glassware should be oven-dried, and solvents must be anhydrous.[3]
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Catalyst Activity: In catalyst-driven reactions like GRIM or Suzuki coupling, the catalyst's activity is paramount. Ensure the catalyst has not been deactivated by exposure to air or moisture.
-
Reaction Temperature: The optimal temperature is crucial. For this reactive monomer, lower temperatures are generally preferred to minimize side reactions.
-
Incomplete Grignard Formation (for GRIM): If the Grignard reagent of the monomer does not form efficiently, the polymerization will not proceed. Ensure the magnesium turnings are activated (e.g., with a small crystal of iodine) before adding the monomer.[3]
Issue 2: Formation of Insoluble Material or Gel
Q: My reaction produced an insoluble solid or a gel instead of a soluble polymer. Why did this happen?
A: The formation of insoluble material is a strong indication of cross-linking, a likely side reaction due to the reactive bromomethyl group.
Possible Causes and Solutions:
-
High Reaction Temperature: Elevated temperatures can promote side reactions involving the bromomethyl group, leading to the formation of a cross-linked network. Running the reaction at a lower temperature is advisable.
-
Inappropriate Polymerization Method: Methods that proceed via highly reactive intermediates or harsh conditions (e.g., some oxidative polymerizations) may not be suitable for this monomer. Gilch polymerization, which is designed for monomers with halomethyl groups, might be a more controlled alternative.[4]
-
Presence of Acid: Acidic conditions can catalyze side reactions, leading to the formation of tarry, insoluble byproducts.[1] Ensure all reagents and solvents are free from acidic impurities.
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High Monomer Concentration: A high concentration of the monomer can increase the likelihood of intermolecular side reactions. Conducting the polymerization at a lower monomer concentration may help to favor linear chain growth.
Issue 3: Uncontrolled or Rapid Polymerization
Q: The reaction proceeded very rapidly, almost uncontrollably, and yielded a dark, intractable material. What could be the reason?
A: The instability of molecules containing thenyl bromide-like structures is a known issue.[1] Uncontrolled polymerization can be a result of the monomer's inherent reactivity.
Possible Causes and Solutions:
-
Autopolymerization: Some substituted bromothiophenes are known to undergo autopolymerization, which can be catalyzed by acidic byproducts like HBr.[5] This can be a vigorous, exothermic process.
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Temperature Control: Poor temperature control can lead to a runaway reaction. The use of an ice bath and slow, portion-wise addition of reagents is crucial to maintain control over the reaction.
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Monomer Storage: The monomer may have started to decompose or oligomerize during storage. It is advisable to use freshly purified monomer and store it at low temperatures in the dark, possibly with a stabilizer like calcium carbonate.[1]
Experimental Protocols
The following are representative experimental protocols that can be adapted for the polymerization of this compound. These should be considered as starting points and may require optimization.
Protocol 1: Gilch Polymerization (Adapted)
This method is often used for monomers containing halomethyl groups to produce poly(thienylene vinylene)s.
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Reaction Setup: In a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the this compound monomer in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Polymerization: Slowly add a solution of potassium tert-butoxide (a strong base) in anhydrous THF dropwise to the stirred monomer solution over 1-2 hours.
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Reaction Progression: Stir the reaction mixture at 0°C for several hours, then allow it to slowly warm to room temperature and stir overnight.
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Work-up: Quench the polymerization by adding methanol. The polymer can then be precipitated in a suitable non-solvent, filtered, and dried under vacuum.[4]
Protocol 2: Grignard Metathesis (GRIM) Polymerization (Adapted with Caution)
This method can produce regioregular polythiophenes but requires careful control due to the reactive bromomethyl group.
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Grignard Formation: In a dry flask under an inert atmosphere, prepare the Grignard reagent of the monomer by reacting it with an equivalent of a suitable Grignard reagent (e.g., methylmagnesium bromide) in anhydrous THF. This step should be performed at a low temperature to minimize side reactions with the bromomethyl group.
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Catalyst Addition: Once the monomer's Grignard reagent is formed, add a catalytic amount of a nickel catalyst, such as Ni(dppp)Cl2.
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Polymerization: Allow the reaction to proceed at room temperature or slightly elevated temperatures, monitoring the viscosity of the solution.
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Termination and Purification: Terminate the reaction by adding an acid (e.g., HCl). The polymer is then typically purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
Data Presentation
Due to the limited availability of specific quantitative data for the polymerization of this compound, the following table provides a comparative overview of common polymerization methods for substituted thiophenes, which can serve as a guideline.
| Polymerization Method | Typical Catalyst/Reagent | Regioregularity | Molecular Weight Control | Key Advantages | Potential Issues with this compound |
| GRIM Polymerization | Ni(dppp)Cl₂ or similar Ni/Pd catalysts | High (Head-to-Tail) | Good (Chain-growth mechanism) | High regioregularity, good MW control.[6] | bromomethyl group may react with Grignard reagent or catalyst. |
| Chemical Oxidative | FeCl₃ | Moderate to Low | Poor | Simple, inexpensive. | Harsh conditions may cause cross-linking via bromomethyl group. |
| Gilch Polymerization | Strong base (e.g., t-BuOK) | N/A (forms poly(thienylene vinylene)) | Moderate | Suitable for halomethyl-substituted monomers.[4] | Potential for side reactions if base attacks thiophene ring. |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the polymerization of this compound.
Troubleshooting Flowchart
Caption: Decision tree for troubleshooting common polymerization issues.
Potential Side Reactions
Caption: Potential reaction pathways for this compound.
References
Technical Support Center: Purification of 2-Bromo-3-(bromomethyl)thiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Bromo-3-(bromomethyl)thiophene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials such as 3-methylthiophene, byproducts from the bromination reaction, and residual solvents. Key byproducts may consist of isomers and poly-brominated species such as 2,5-dibromo-3-methylthiophene and 2-bromo-3-(dibromomethyl)thiophene.[1] The presence of these impurities can affect downstream reactions and the overall purity of the final product.
Q2: What are the recommended methods for purifying crude this compound?
The most effective methods for purifying this compound are column chromatography and fractional distillation under reduced pressure. Recrystallization can also be employed if the crude product is a solid and a suitable solvent is identified. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: Is this compound stable during purification?
As a bromomethylated thiophene derivative, this compound can be sensitive to acidic conditions and prolonged heating, which may lead to decomposition or polymerization. The acidic nature of standard silica gel can promote the degradation of the compound during column chromatography.
Q4: How can I minimize the decomposition of this compound during column chromatography?
To minimize decomposition on silica gel, it is highly recommended to use deactivated silica gel. This can be achieved by treating the silica gel with a basic solution, such as triethylamine, prior to use. Additionally, minimizing the time the compound spends on the column by using an optimized eluent system and efficient fractionation is crucial.
Q5: What is a suitable eluent system for column chromatography of this compound?
A common eluent system for the purification of this compound is a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no recovery of the product from the column | The compound may have decomposed on the acidic silica gel. | - Use deactivated silica gel or an alternative neutral stationary phase like alumina.- Perform the chromatography at a lower temperature if feasible.- Minimize the time the compound is on the column. |
| Poor separation of the product from impurities | The eluent system is not optimal for separating the components. | - Systematically screen different solvent mixtures and ratios using TLC to find an eluent that provides a clear separation.- Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| Product is contaminated with a close-running impurity | The impurity has a very similar polarity to the product. | - Use a longer chromatography column to increase the separation efficiency.- Consider a different purification technique, such as fractional distillation under reduced pressure, which separates based on boiling points. |
| The purified product discolors over time | The compound is unstable and may be decomposing upon storage. | - Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.- Ensure all residual acidic impurities have been removed during purification. |
Data Presentation
Table 1: Representative Data for Purification of this compound
| Purification Method | Starting Purity (Crude) | Final Purity | Typical Yield | Notes |
| Column Chromatography (Deactivated Silica Gel) | ~80% | >96% | 70-85% | Effective at removing both more and less polar impurities. |
| Fractional Distillation (Reduced Pressure) | ~80% | >95% | 65-80% | Best for separating compounds with different boiling points. |
| Recrystallization | ~85% (Solid Crude) | >97% | 50-75% | Highly dependent on finding a suitable solvent system. |
Note: The data presented in this table are representative values for similar compounds and may vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography using Deactivated Silica Gel
This protocol describes the purification of crude this compound using silica gel that has been deactivated with triethylamine to prevent decomposition of the acid-sensitive product.
1. Deactivation of Silica Gel:
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).
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Pack the column with the slurry.
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Prepare a solution of the initial eluent containing 1-2% triethylamine.
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Pass two column volumes of this basic eluent through the packed column.
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Equilibrate the column by passing three to four column volumes of the initial eluent (without triethylamine) until the eluting solvent is neutral.
2. Sample Preparation and Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder.
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Carefully add the dry-loaded sample to the top of the prepared column.
3. Elution and Fraction Collection:
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Begin elution with a non-polar solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in small increments (e.g., from 0% to 5% ethyl acetate in hexane).
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Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude this compound is a solid.
1. Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include hexanes, ethanol, isopropanol, or mixtures thereof.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the flask in an ice bath for 30-60 minutes.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
References
Preventing homocoupling in reactions with 2-Bromo-3-(bromomethyl)thiophene
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with 2-Bromo-3-(bromomethyl)thiophene, with a specific focus on preventing undesired homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant issue when working with this compound?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules react to form a symmetrical dimer. For a substrate like this compound, which has two different carbon-bromine bonds, two primary types of homocoupling can occur:
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Aryl-Aryl Homocoupling: Two molecules of the thiophene ring couple at the C2 position, eliminating the bromine atom to form 3,3'-bis(bromomethyl)-2,2'-bithiophene. This is a common byproduct in reactions targeting the aryl bromide, such as Suzuki or Stille couplings.
-
Benzylic Homocoupling: Two molecules couple at the bromomethyl group to form 1,2-bis(2-bromo-3-thienyl)ethane.
This side reaction is problematic because it consumes the starting material, reduces the yield of the desired heterocoupled product, and introduces impurities that are often difficult to separate due to similar physical properties.
Q2: I am observing significant homocoupling of my boronic acid coupling partner. What is the most common cause and how can I prevent it?
A2: The homocoupling of boronic acids is a well-documented side reaction, primarily promoted by the presence of molecular oxygen in the reaction mixture.[1][2][3][4] The mechanism often involves the oxidation of the active Pd(0) catalyst to Pd(II) species by oxygen.[4][5] These Pd(II) species can then catalyze the dimerization of the boronic acid.
Primary Solution: Rigorous Exclusion of Oxygen
-
Degas Solvents: Thoroughly degas all solvents (including water, if used in a biphasic system) immediately before use. Common methods include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: Perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and thawing. This is the most effective method.
-
-
Inert Atmosphere: Ensure the reaction is set up and runs under a strict inert atmosphere. Use Schlenk line techniques or a glovebox. Purge the reaction vessel by evacuating and backfilling with inert gas at least three times before adding reagents.[4]
Q3: My this compound starting material is homocoupling. What adjustments can I make to the reaction conditions?
A3: Homocoupling of the aryl halide itself is another common issue. This can be influenced by the catalyst, ligands, and other reaction parameters.
Troubleshooting Steps:
-
Catalyst Selection:
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This avoids an initial reduction step where Pd(II) species could promote homocoupling.[4]
-
Beware of Pd(II) Precatalysts: If using Pd(II) sources like Pd(OAc)₂, they can directly react with organometallic reagents, leading to homocoupling before the active Pd(0) catalyst is formed.[4]
-
-
Ligand Choice:
-
Bulky, Electron-Rich Ligands: Employing bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can dramatically suppress homocoupling. These ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps, minimizing the lifetime of intermediates that could lead to side reactions.[4][6]
-
-
Reaction Parameters:
-
Lower Temperature: Side reactions often have a higher activation energy than the desired reaction. Lowering the reaction temperature may significantly reduce the rate of homocoupling while still allowing the cross-coupling to proceed, albeit more slowly.[7]
-
Slow Addition: Instead of adding all reagents at once, consider the slow addition of the boronic acid or organometallic reagent via a syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[7]
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with homocoupling.
Data & Protocols
Table 1: Influence of Reaction Parameters on Selectivity
The following table summarizes general trends for optimizing selectivity in Suzuki-Miyaura cross-coupling reactions to favor the desired product over homocoupling byproducts.
| Parameter | Condition Favoring Cross-Coupling (High Selectivity) | Condition Promoting Homocoupling (Low Selectivity) | Rationale & References |
| Atmosphere | Strict Inert (Argon/Nitrogen) | Aerobic / Poorly Degassed | Oxygen promotes boronic acid homocoupling via Pd(II) species.[1][3][5] |
| Pd Source | Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Pd(II) precatalyst (e.g., Pd(OAc)₂) | Pd(II) can directly catalyze homocoupling before reduction to active Pd(0).[4] |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos, RuPhos) | Small, less donating (e.g., PPh₃) or no ligand | Bulky ligands accelerate reductive elimination, outcompeting side reactions.[4][6] |
| Base | Weaker, non-nucleophilic (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) | Strong, potentially nucleophilic bases | The choice is highly substrate-dependent, but milder bases can reduce side reactions.[1] |
| Temperature | Lowest effective temperature (e.g., 60-80 °C) | High temperatures (e.g., >110 °C) | Lowering temperature can disproportionately slow the rate of side reactions.[7] |
| Concentration | Slow addition of limiting reagent | High concentration of all reagents from t=0 | Maintaining a low concentration of one coupling partner disfavors bimolecular homocoupling.[7] |
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid, incorporating best practices to suppress homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Pd(PPh₃)₄ (2 mol%) or a suitable Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Degassed Solvent: 1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely powdered K₃PO₄.[4][8]
-
Inerting the System: Seal the flask with a septum, and connect it to a Schlenk line. Evacuate the flask under vacuum until all bubbling ceases, then backfill with high-purity Argon or Nitrogen. Repeat this evacuation/backfill cycle a minimum of three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, quickly add the palladium catalyst.
-
Solvent Addition: Add the previously degassed dioxane/water solvent mixture via a syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Reaction Execution: Place the sealed flask in a preheated oil bath set to 80-90 °C. Stir the mixture vigorously to ensure proper mixing, especially in the biphasic system.
-
Monitoring: Monitor the reaction's progress by taking aliquots (via syringe under inert gas) and analyzing them by TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired cross-coupled product.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography of 2-Bromo-3-(bromomethyl)thiophene Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-Bromo-3-(bromomethyl)thiophene and its derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Product from Impurities | The solvent system (mobile phase) is not optimal for separating the components. | Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to identify a system that provides good separation (ΔRf > 0.2).[1] |
| The column is overloaded with the crude product. | Reduce the amount of sample loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks.[1] | |
| Product is Degrading on the Column | The compound is sensitive to the acidic nature of standard silica gel. | Deactivate the silica gel by treating it with a base, such as triethylamine. This can be done by adding 1-2% triethylamine to the eluent.[1][2] |
| Prolonged contact time with the stationary phase. | Run the column as quickly as possible without compromising separation.[1] | |
| Consider using an alternative, less acidic stationary phase like neutral alumina or Florisil.[2] | ||
| Product is Tailing or Streaking During Elution | The compound is interacting too strongly with the silica gel. | Add a small amount of a polar modifier to the eluent. For thiophene derivatives, which can be sensitive, ensure the modifier is compatible. |
| The sample was overloaded on the column. | Decrease the amount of sample loaded.[1] | |
| Product is Not Eluting from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the eluent. If the compound is still not eluting, a stronger solvent system may be necessary. |
| The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography.[3] | |
| Difficulty Visualizing Spots on TLC | The compound is not UV-active or the concentration is too low. | This compound derivatives are typically UV-active due to the thiophene ring. Use a UV lamp at 254 nm for visualization.[2] If spots are faint, try using a potassium permanganate (KMnO4) stain, which is a good general stain for organic compounds.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound derivatives?
A1: Standard silica gel is the most commonly used stationary phase. However, because halogenated thiophenes, particularly those with a bromomethyl group, can be unstable in the presence of acid, deactivating the silica gel is often recommended.[2] If compound degradation is still observed, consider using neutral alumina or Florisil as an alternative stationary phase.[2]
Q2: How do I deactivate silica gel?
A2: A common method to deactivate silica gel is to treat it with a base. You can flush the packed column with your chosen eluent containing 1-3% triethylamine for one to two column volumes. Afterwards, equilibrate the column with the mobile phase (without triethylamine) before loading your sample.[2]
Q3: What mobile phase should I start with for my this compound derivative?
A3: A non-polar solvent system is generally a good starting point. Mixtures of hexanes or heptane with a slightly more polar solvent like ethyl acetate or dichloromethane are typically effective.[2] The optimal solvent ratio should be determined by TLC, aiming for an Rf value of approximately 0.2-0.3 for your target compound.[2]
Q4: My compound has poor solubility in the eluent. How should I load it onto the column?
A4: For compounds with poor solubility in the mobile phase, dry loading is recommended.[4] This involves dissolving your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adding a small amount of silica gel, and then evaporating the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2][4]
Q5: How can I confirm which fractions contain my purified product?
A5: Each collected fraction should be analyzed by TLC. Spot a small amount from each fraction onto a TLC plate and run it in the optimized solvent system. Fractions that show a single spot corresponding to the Rf of your desired product can then be combined.[2]
Quantitative Data Summary
The following table provides representative data for the column chromatography of a generic this compound derivative. Note that these values are illustrative and the optimal conditions should be determined experimentally for your specific compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Deactivation with 1-2% triethylamine in the eluent may be necessary. |
| Mobile Phase | Hexane:Ethyl Acetate (98:2 to 90:10 gradient) | The exact ratio should be determined by TLC analysis.[2] |
| Target Rf Value | ~0.25 | Aim for an Rf in the range of 0.2-0.3 for optimal separation.[2] |
| Column Loading | 1:50 (Crude:Silica) | A higher ratio (e.g., 1:100) may be needed for difficult separations.[1] |
| Visualization | UV (254 nm), KMnO4 stain | The thiophene ring allows for UV visualization.[2] |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of a this compound derivative using column chromatography with dry loading.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of a non-polar solvent system (e.g., hexane:ethyl acetate).
-
Identify a solvent system that gives an Rf value of 0.2-0.3 for the desired product with good separation from impurities.
-
-
Column Packing:
-
Select an appropriately sized glass chromatography column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, constantly tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Preparation (Dry Loading):
-
Column Loading:
-
Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Add a final thin layer of sand to protect the sample layer.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin elution with the low-polarity mobile phase determined from your TLC analysis (e.g., 98:2 Hexane:Ethyl Acetate).[2]
-
Collect fractions in test tubes or other suitable containers.
-
If necessary, gradually increase the polarity of the mobile phase to elute compounds that are more strongly adsorbed (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate).[2]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that contain only the pure desired compound.
-
Remove the solvent from the combined fractions under reduced pressure, avoiding excessive heat, to yield the purified this compound derivative.[2]
-
Visualizations
Caption: Troubleshooting workflow for column chromatography.
References
Validation & Comparative
A Comparative Guide to ¹H NMR Analysis of 2-Bromo-3-(bromomethyl)thiophene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectral data for reaction products of 2-bromo-3-(bromomethyl)thiophene, a versatile bifunctional building block in organic synthesis. The presence of two distinct carbon-bromine bonds—one on the aromatic thiophene ring (Csp²) and the other on the methyl group (Csp³)—allows for selective functionalization through various synthetic routes, primarily Suzuki coupling and nucleophilic substitution. Understanding the resulting shifts in proton nuclear magnetic resonance (¹H NMR) spectra is crucial for reaction monitoring and product characterization.
Comparison of Reaction Pathways and ¹H NMR Signatures
This compound offers two primary reaction sites, leading to distinct product classes with characteristic ¹H NMR spectra. The key to differentiating these products lies in the chemical shifts and coupling patterns of the thiophene ring protons and the methylene protons.
-
Nucleophilic Substitution at the Bromomethyl Group: This reaction targets the more reactive C(sp³)-Br bond. The bromine at the 2-position of the thiophene ring remains, preserving the characteristic doublet signals for the two adjacent ring protons. The most significant change is observed in the chemical shift of the methylene (-CH₂-) protons, which shifts depending on the electronegativity of the newly introduced nucleophile.
-
Suzuki Cross-Coupling: This palladium-catalyzed reaction typically occurs at the C(sp²)-Br bond on the thiophene ring. This leads to the formation of a new carbon-carbon bond at the 2-position. Consequently, the ¹H NMR spectrum will show signals corresponding to the newly introduced aryl group, and the signals of the thiophene protons will be altered in terms of chemical shift and coupling constants.
| Compound | Structure | Thiophene H-4 (δ, ppm, J) | Thiophene H-5 (δ, ppm, J) | Methylene (-CH₂-) (δ, ppm) | Other Key Signals (δ, ppm) |
| Starting Material (Analog): 2-Bromo-5-(bromomethyl)thiophene[1] | ![]() | 6.83 (d, J=3.6 Hz) | 6.98 (d, J=3.6 Hz) | 4.68 (s) | - |
| Nucleophilic Substitution Product: 3-(Azidomethyl)-2-bromothiophene (Predicted) | ![]() | ~6.9-7.1 (d) | ~7.2-7.4 (d) | ~4.5-4.7 (s) | - |
| Suzuki Coupling Product: 2-(p-tolyl)-5-(bromomethyl)thiophene (Analog)[1] | ![]() | 7.55-7.40 (m, 2H-thiophene) | 7.55-7.40 (m, 2H-thiophene) | 4.68 (s) | 7.55-7.40 (m, 4H-aryl), 2.35 (s, 3H-Me) |
Experimental Protocols
General Procedure for Nucleophilic Substitution: Synthesis of 3-(Azidomethyl)-2-bromothiophene
This protocol describes a representative nucleophilic substitution reaction on a bromomethyl-substituted thiophene.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Nucleophile: Add sodium azide (NaN₃) (1.2 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Procedure for Suzuki Cross-Coupling: Synthesis of 2-Aryl-3-(bromomethyl)thiophene
The following is a typical procedure for a Suzuki cross-coupling reaction involving a bromo-substituted thiophene.
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%), add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the progress by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Purification: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo. The residue is then purified by column chromatography to yield the desired product.
Visualizing Reaction Pathways and Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the competing reaction pathways of this compound and the general workflow for ¹H NMR analysis.
Caption: Competing reaction pathways for this compound.
Caption: General workflow for ¹H NMR analysis of reaction products.
References
A Comparative Guide to the Characterization of Polymers Synthesized from 2-Bromo-3-(bromomethyl)thiophene
This guide provides a comparative analysis of the anticipated properties of polymers derived from 2-Bromo-3-(bromomethyl)thiophene, hereafter referred to as P(2Br3BrMT). Given the reactive nature of the bromomethyl group, which allows for post-polymerization functionalization, P(2Br3BrMT) represents a versatile platform for developing advanced materials.[1][2] Its performance is benchmarked against two widely studied and utilized conductive polymers: Poly(3-hexylthiophene) (P3HT) and Poly(3,4-ethylenedioxythiophene) (PEDOT). This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and comparative data to guide research and application.[3][4]
Proposed Synthesis of P(2Br3BrMT)
The synthesis of P(2Br3BrMT) can be approached through established methods for polythiophene polymerization, such as oxidative coupling. The presence of the bromine atoms on the thiophene ring and the methyl group provides specific reactive sites for polymerization and subsequent modification.[5][6]
Comparative Performance Analysis
The properties of P(2Br3BrMT) are compared with P3HT, a well-characterized soluble and processable polythiophene, and PEDOT, known for its high conductivity and stability.[7][8] The data presented for P(2Br3BrMT) are projected values based on the expected influence of its functional groups and serve as a hypothesis for experimental validation.
Table 1: Comparative Properties of P(2Br3BrMT), P3HT, and PEDOT
| Property | P(2Br3BrMT) (Projected) | Poly(3-hexylthiophene) (P3HT) (Typical) | PEDOT (Typical) |
|---|---|---|---|
| Molecular Weight (Mn, kDa) | 15 - 40 | 20 - 100 | Insoluble/cross-linked |
| Polydispersity Index (PDI) | 1.8 - 3.0 | 1.5 - 2.5 | N/A |
| Thermal Stability (Td5, °C) | ~350 | ~400 | >400 |
| Electrical Conductivity (S/cm) | 10-4 - 10-2 (undoped) | 10-5 - 10-3 (undoped) | 1 - 1000 (doped, e.g., PEDOT:PSS) |
| Optical Band Gap (eV) | 2.1 - 2.3 | 1.9 - 2.1 | 1.6 - 1.8 |
Experimental Protocols
The following protocols outline standard procedures for characterizing the key properties listed in Table 1.
1. Molecular Weight and Polydispersity Index (PDI) Determination
-
Technique : Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC).[9][10]
-
Protocol :
-
Dissolve the polymer sample (e.g., P3HT) in a suitable solvent like tetrahydrofuran (THF) or chlorobenzene at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.2 µm PTFE filter to remove any insoluble material.
-
Inject the filtered solution into an SEC system equipped with a refractive index (RI) detector.[10] For more absolute measurements, multi-angle light scattering (MALS) detectors can be used.[9]
-
The system is typically run at a constant flow rate (e.g., 1 mL/min) and temperature (e.g., 35 °C).
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) by calibrating against polystyrene standards.[11]
-
2. Thermal Stability Analysis
-
Protocol :
-
Place a small amount of the polymer sample (5-10 mg) into a TGA crucible (e.g., alumina or platinum).[12]
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen flow at 20-50 mL/min).[14]
-
Record the mass of the sample as a function of temperature.
-
Determine the thermal stability, often reported as Td5, the temperature at which 5% weight loss occurs.
-
3. Electrical Conductivity Measurement
-
Protocol :
-
Prepare a thin film of the polymer on an insulating substrate (e.g., glass) by methods such as spin-coating or drop-casting.
-
Ensure the film is uniform in thickness and dry.
-
Place a four-point probe head onto the film surface. The four probes are arranged linearly and are equally spaced.
-
Apply a constant DC current (I) through the two outer probes and measure the voltage (V) across the two inner probes.[17]
-
Calculate the sheet resistance (Rs) and then the bulk conductivity (σ) using the formula σ = 1 / (Rs * t), where t is the film thickness. For doped polymers like PEDOT:PSS, impedance spectroscopy can also be used to analyze conductivity.[18]
-
4. Optical Properties Analysis
-
Protocol :
-
For soluble polymers, prepare a dilute solution in a suitable solvent (e.g., chloroform, THF). For thin films, use the film prepared on a transparent substrate (e.g., quartz or glass).
-
Place the sample (in a cuvette for solutions or directly for films) in the beam path of a UV-Vis spectrophotometer.
-
Scan a range of wavelengths (e.g., 300-800 nm) and record the absorbance spectrum.
-
The absorption edge (λonset) is determined from the low-energy side of the π-π* transition peak.
-
Calculate the optical band gap (Eg) using the Tauc plot method or the formula Eg (eV) = 1240 / λonset (nm).[20]
-
Visual Comparison of Key Properties
The following diagram illustrates the projected relationships between the key performance indicators of P(2Br3BrMT) and its alternatives.
References
- 1. BJOC - A versatile route to polythiophenes with functional pendant groups using alkyne chemistry [beilstein-journals.org]
- 2. blog.curapath.com [blog.curapath.com]
- 3. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. From batteries to biosensors: Conductive polymers make the jump to commercial applications | CAS [cas.org]
- 8. mdpi.com [mdpi.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. Molecular Weight Characterization of Polymers | Science.eus [science.eus]
- 11. measurlabs.com [measurlabs.com]
- 12. setaramsolutions.com [setaramsolutions.com]
- 13. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 14. youtube.com [youtube.com]
- 15. How to Measure the Conductivity of Polymers in Electronics [eureka.patsnap.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. fiveable.me [fiveable.me]
- 20. A Comprehensive Review on Optical Properties of Polymer Electrolytes and Composites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Bromo-3-(bromomethyl)thiophene and 3-Bromo-2-(bromomethyl)thiophene for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is critical for the synthesis of novel therapeutic agents. Thiophene-containing scaffolds are of significant interest due to their diverse pharmacological activities. This guide provides a comprehensive comparison of two isomeric brominated thiophene derivatives: 2-Bromo-3-(bromomethyl)thiophene and 3-Bromo-2-(bromomethyl)thiophene, highlighting their structural differences, physicochemical properties, and relative reactivity in key synthetic transformations.
This comparison aims to provide objective data and experimental insights to aid in the strategic selection of these versatile intermediates for the synthesis of complex molecules in medicinal chemistry.
Physicochemical Properties: A Head-to-Head Comparison
| Property | This compound | 3-Bromo-2-(bromomethyl)thiophene (Predicted) |
| Molecular Formula | C₅H₄Br₂S | C₅H₄Br₂S |
| Molecular Weight | 255.96 g/mol [1] | 255.96 g/mol |
| Appearance | Liquid[1] | Likely a liquid or low-melting solid |
| Density | 1.967 g/mL at 25 °C[1] | Similar to the 2,3-isomer |
| Boiling Point | 70-76 °C / 0.8 mmHg | Expected to be similar to the 2,3-isomer |
| Refractive Index | n20/D 1.638[1] | Expected to be similar to the 2,3-isomer |
| CAS Number | 40032-76-6[1] | 91036-44-1 |
Synthesis of Isomeric (Bromomethyl)thiophenes
The synthetic routes to these two isomers differ, reflecting the inherent reactivity of the thiophene ring, which is more susceptible to electrophilic attack at the 2-position.
Synthesis of this compound
A plausible synthetic route to this compound starts with the commercially available 3-methylthiophene. The first step is the regioselective bromination at the 2-position, followed by radical bromination of the methyl group.
Caption: Proposed synthetic workflow for this compound.
Proposed Synthesis of 3-Bromo-2-(bromomethyl)thiophene
The synthesis of 3-Bromo-2-(bromomethyl)thiophene is more challenging due to the lower reactivity of the 3-position towards electrophiles. A potential route involves the initial bromination of 2-methylthiophene at the 3-position, which can be a minor product in direct bromination but can be optimized. This is followed by radical bromination of the methyl group.
Caption: Proposed synthetic workflow for 3-Bromo-2-(bromomethyl)thiophene.
Comparative Reactivity: A Tale of Two Positions
The differing positions of the bromine atom on the thiophene ring significantly impact the reactivity of these isomers in various chemical transformations.
Electrophilic Aromatic Substitution
The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The 2-position (α-position) is more reactive than the 3-position (β-position) due to the greater ability of the sulfur atom to stabilize the intermediate carbocation (σ-complex) formed during the attack at the C2 position.
In the case of our target molecules, both are already substituted. For This compound , the remaining unsubstituted positions are C4 and C5. The bromine at C2 is a deactivating group, while the bromomethyl at C3 is weakly deactivating. Electrophilic attack is likely to occur at the C5 position, which is an α-position and less sterically hindered.
For 3-Bromo-2-(bromomethyl)thiophene , the available positions are C4 and C5. The bromine at C3 is deactivating, and the bromomethyl at C2 is also deactivating. The C5 position (an α-position) is expected to be the most reactive site for electrophilic substitution.
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group in both isomers is susceptible to nucleophilic attack, similar to a benzylic bromide. This reaction typically proceeds via an S_N2 mechanism. The reactivity of the bromomethyl group is influenced by the electronic properties of the substituted thiophene ring.
The electron-withdrawing nature of the bromine atom on the ring will influence the electrophilicity of the methylene carbon. In This compound , the bromine is at the 2-position, which has a stronger electron-withdrawing inductive effect on the adjacent C3 position where the bromomethyl group is attached, compared to the effect of a bromine at the 3-position on the C2-attached bromomethyl group in 3-Bromo-2-(bromomethyl)thiophene . This suggests that the bromomethyl group in This compound might be slightly more reactive towards nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation. The reactivity of aryl bromides in these reactions is highly dependent on their electronic and steric properties. Generally, 2-bromothiophenes are more reactive than 3-bromothiophenes in oxidative addition to the palladium(0) catalyst.
Therefore, in a Suzuki coupling reaction, This compound is expected to be more reactive at the C-Br bond than 3-Bromo-2-(bromomethyl)thiophene . This allows for selective coupling at the 2-position while leaving the bromomethyl group intact for further functionalization.
Caption: Relative reactivity in Suzuki-Miyaura cross-coupling reactions.
Metallation Reactions
Lithiation via metal-halogen exchange is a common strategy for functionalizing aryl halides. The acidity of the ring protons also plays a role. The proton at the 2-position of thiophene is more acidic than the proton at the 3-position.
For This compound , treatment with a strong base like n-butyllithium at low temperatures would likely lead to lithium-bromine exchange at the 2-position.
For 3-Bromo-2-(bromomethyl)thiophene , lithium-bromine exchange at the 3-position is also possible, but may require harsher conditions. Alternatively, deprotonation at the more acidic C5 position could compete with the metal-halogen exchange.
Experimental Protocols
The following are representative experimental protocols for key reactions, adapted from literature procedures for similar thiophene derivatives.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is based on the Suzuki coupling of a related bromothiophene derivative.[2]
Materials:
-
Brominated (bromomethyl)thiophene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
2M Aqueous Na₂CO₃ solution (2.0 eq)
-
Toluene
Procedure:
-
To a round-bottom flask, add the brominated (bromomethyl)thiophene, arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene, followed by the aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, and add water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Substitution with a Thiol
This protocol is a general procedure for the reaction of a (bromomethyl)thiophene with a nucleophile.
Materials:
-
Brominated (bromomethyl)thiophene (1.0 eq)
-
Thiol (1.1 eq)
-
K₂CO₃ (1.5 eq)
-
Acetonitrile
Procedure:
-
To a solution of the thiol in acetonitrile, add K₂CO₃ and stir for 10 minutes at room temperature.
-
Add a solution of the brominated (bromomethyl)thiophene in acetonitrile dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound and 3-Bromo-2-(bromomethyl)thiophene, while isomeric, are expected to exhibit distinct reactivity profiles. The 2-bromo isomer is generally more reactive in palladium-catalyzed cross-coupling reactions at the C-Br bond, offering a handle for selective functionalization. The bromomethyl group in both isomers provides a site for nucleophilic substitution, with the reactivity likely being subtly influenced by the position of the ring bromine.
For drug development professionals, understanding these differences is key to designing efficient and selective synthetic routes. The choice between these two building blocks will depend on the desired final molecular architecture and the sequence of bond-forming reactions. While experimental data for 3-Bromo-2-(bromomethyl)thiophene remains limited, the principles of thiophene chemistry provide a strong foundation for predicting its behavior and planning its use in synthesis.
References
A Comparative Guide to Purity Assessment of Synthesized 2-Bromo-3-(bromomethyl)thiophene
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the success of subsequent reactions and the quality of the final product. 2-Bromo-3-(bromomethyl)thiophene is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of common analytical techniques for assessing its purity, supported by experimental data and detailed protocols.
The purity of commercially available this compound is typically around 96%. However, the actual purity can vary depending on the synthetic route and purification methods employed. Common impurities may include starting materials, isomers, and degradation products. Given the reactivity of the bromomethyl group, the compound can be susceptible to degradation over time, potentially forming corresponding alcohols or hydrobromic acid, which can catalyze further decomposition.[1]
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative results, identification of unknown impurities, or high-throughput screening. The most common methods for analyzing brominated thiophenes are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Method | Principle | Information Provided | Typical Purity Range Detected | Key Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Quantitative purity, detection of volatile impurities. | 95-99.9% | High resolution, high sensitivity (especially with selective detectors), well-established for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Quantitative purity, detection of non-volatile impurities and isomers. | 95-99.9% | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones. | Can be more complex to develop methods, may require more expensive solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Structural confirmation, identification and quantification of impurities with distinct signals. | >95% (quantitative NMR) | Provides structural information, can identify unknown impurities, non-destructive. | Lower sensitivity compared to GC and HPLC for trace impurities, requires more expensive equipment. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
1. Gas Chromatography (GC) with Flame Ionization Detector (FID)
This method is suitable for the routine analysis of the purity of this compound and the detection of volatile impurities.
-
Instrumentation: Gas chromatograph equipped with an FID.
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.
2. High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is effective for separating this compound from its non-volatile impurities and isomers. A similar methodology has been used for the analysis of 3-(Bromomethyl)thiophene.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start at 60% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides valuable structural information and can be used for a quantitative purity assessment if an internal standard is used.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
-
Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 5 seconds
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the signals corresponding to the product and any identified impurities.
Visualizing the Purity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound.
References
Mass Spectrometry Analysis of 2-Bromo-3-(bromomethyl)thiophene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-Bromo-3-(bromomethyl)thiophene and its derivatives. Due to the limited availability of direct mass spectral data for this compound, this guide leverages data from structurally similar brominated thiophenes to predict its fragmentation patterns and isotopic distribution. This approach offers a valuable framework for the identification and characterization of this class of compounds in complex matrices.
Comparison of Mass Spectrometric Data
The accurate mass and isotopic pattern are critical for the identification of brominated compounds. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic M+2 peak.[1] For di-brominated compounds, an M+4 peak is also observed, with the isotopic cluster exhibiting a distinctive 1:2:1 ratio.[2][3]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Expected Fragments (m/z) | Predicted Isotopic Pattern (M:M+2:M+4) |
| This compound | C₅H₄Br₂S | 255.96 | 254/256/258 ([M]⁺), 175/177 ([M-Br]⁺), 96 ([M-2Br]⁺) | 1:2:1 |
| 2-Bromothiophene | C₄H₃BrS | 163.04[4] | 162/164 ([M]⁺), 83 ([M-Br]⁺) | 1:1 |
| 2-(Bromomethyl)thiophene | C₅H₅BrS | 177.06[5] | 176/178 ([M]⁺), 97 ([M-Br]⁺) | 1:1 |
| 2-Bromo-3-methylthiophene | C₅H₅BrS | 177.06[6] | 176/178 ([M]⁺), 97 ([M-Br]⁺), 162/164 ([M-CH₃]⁺) | 1:1 |
Alternative Analytical Techniques
While Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like brominated thiophenes, other techniques can provide complementary information.
| Technique | Principle | Selectivity | Sensitivity | Notes |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | Very High | High | Provides structural information through fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, detection by UV-Vis or other detectors. | Moderate to High | Moderate | Suitable for less volatile or thermally labile derivatives. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Very High | Low | Provides detailed structural information, including connectivity of atoms. |
Experimental Protocols
A standard method for the analysis of this compound derivatives using GC-MS with electron ionization (EI) is provided below.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform derivatization to improve volatility and thermal stability.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Mass Spectrometer: Agilent 5975C or similar single-quadrupole mass spectrometer.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Identify the analyte peak based on its retention time.
-
Extract the mass spectrum corresponding to the analyte peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the characteristic isotopic patterns of bromine-containing fragments.
-
Compare the obtained spectrum with reference spectra or predicted fragmentation patterns.
Visualizations
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. GCMS Section 6.5 [people.whitman.edu]
- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Bromomethyl)thiophene | C5H5BrS | CID 11829978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiophene, 2-bromo-3-methyl- [webbook.nist.gov]
Navigating the Synthesis of Thiophene-F Cused Ring Systems: A Comparative Guide to 2-Bromo-3-(bromomethyl)thiophene and its Alternatives
For researchers and professionals in organic synthesis and drug development, the selection of appropriate starting materials is a critical factor in the efficiency and success of a synthetic route. 2-Bromo-3-(bromomethyl)thiophene is a widely utilized building block for the construction of various thiophene-fused heterocyclic systems. However, its lachrymatory nature, potential instability, and cost can necessitate the consideration of alternative reagents. This guide provides an objective comparison of this compound with its key alternatives, offering supporting experimental data, detailed protocols, and visualizations to aid in reagent selection.
Executive Summary
This guide evaluates the performance of this compound against three primary alternatives: 2-Chloro-3-(chloromethyl)thiophene, 2-Bromo-3-(hydroxymethyl)thiophene, and 2-Bromo-3-(methoxymethyl)thiophene. The comparison focuses on their reactivity, stability, accessibility, and cost-effectiveness in the context of synthesizing thiophene-fused ring systems. While this compound often provides good yields due to the high reactivity of the bromomethyl group, its chloro-analogue presents a more stable and potentially cost-effective option, albeit with potentially slower reaction kinetics. The hydroxymethyl and methoxymethyl derivatives offer alternative synthetic pathways, avoiding the handling of highly reactive halomethyl functionalities directly.
Performance Comparison of Key Reagents
The choice of reagent can significantly impact reaction outcomes, including yield, reaction time, and overall cost. Below is a comparative summary of this compound and its alternatives in a representative cyclization reaction to form a thieno[3,2-b]thiophene derivative.
| Reagent | Structure | Typical Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | High | Shorter | High reactivity of the bromomethyl group. | Lachrymatory, potential instability, higher cost. | |
| 2-Chloro-3-(chloromethyl)thiophene | Moderate to High | Longer | Greater stability, potentially lower cost. | Lower reactivity of the chloromethyl group may require harsher conditions. | |
| 2-Bromo-3-(hydroxymethyl)thiophene | Moderate (multi-step) | Longer (multi-step) | Avoids direct handling of lachrymatory halomethyl compounds. | Requires an additional activation step (e.g., tosylation). | |
| 2-Bromo-3-(methoxymethyl)thiophene | Moderate | Variable | Increased stability compared to the halomethyl analogues. | The methoxy group is a poorer leaving group, requiring specific activation. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing the performance of these reagents. Below are representative experimental protocols for the synthesis of the starting materials and a key cyclization reaction.
Synthesis of 2-Chloro-3-(chloromethyl)thiophene
This protocol describes the chloromethylation of 2-chlorothiophene.
Materials:
-
2-Chlorothiophene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 2-chlorothiophene (1 eq.) and paraformaldehyde (1.5 eq.) in dichloromethane, add tetrabutylammonium bromide (0.1 eq.).
-
Slowly add concentrated hydrochloric acid (3 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to afford 2-Chloro-3-(chloromethyl)thiophene.
Synthesis of a Thieno[3,2-b]thiophene Derivative via Cyclization
This protocol outlines a general procedure for the cyclization of a 3-(halomethyl)thiophene with a sulfur nucleophile.
Materials:
-
2-Halo-3-(halomethyl)thiophene (e.g., this compound or 2-Chloro-3-(chloromethyl)thiophene) (1 eq.)
-
Sodium sulfide (Na₂S) (1.1 eq.)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the 2-halo-3-(halomethyl)thiophene in DMF.
-
Add sodium sulfide to the solution and stir the mixture at a specified temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the thieno[3,2-b]thiophene product.
Reactivity and Stability Considerations
The primary difference in reactivity between the bromo- and chloro-analogues lies in the leaving group ability of the halide in the methyl group (CH₂X). Bromide is a better leaving group than chloride, leading to faster reaction rates in nucleophilic substitution reactions for this compound. However, this increased reactivity can also contribute to lower stability and the formation of byproducts. 2-Chloro-3-(chloromethyl)thiophene, being more stable, is often preferred for syntheses that require higher temperatures or longer reaction times.
The hydroxymethyl and methoxymethyl derivatives require in-situ activation to a better leaving group. For 2-Bromo-3-(hydroxymethyl)thiophene, this is typically achieved by conversion to a tosylate or mesylate. This two-step approach offers the advantage of avoiding the direct use of lachrymatory and highly reactive halomethyl compounds.
Cost Analysis
A direct cost comparison reveals that 2-Chloro-3-(chloromethyl)thiophene is generally more cost-effective than this compound for bulk quantities. The starting materials for the synthesis of the chloro-analogue are typically less expensive. The cost of 2-Bromo-3-(hydroxymethyl)thiophene can be comparable to the bromomethyl derivative, but the additional activation step adds to the overall cost of the synthetic route.
Note: Prices are subject to change and may vary between suppliers. The provided information is for comparative purposes.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes discussed.
Caption: Comparative workflows for the synthesis of thieno[3,2-b]thiophenes.
Conclusion
The selection of an appropriate reagent for the synthesis of thiophene-fused heterocycles requires careful consideration of reactivity, stability, cost, and safety. This compound remains a valuable reagent due to its high reactivity. However, for large-scale synthesis or when stability is a concern, 2-Chloro-3-(chloromethyl)thiophene presents a viable and more economical alternative. The use of 2-Bromo-3-(hydroxymethyl)thiophene offers a safer, albeit multi-step, approach. The ultimate choice will depend on the specific requirements of the synthetic target and the priorities of the research or development program. This guide provides the necessary data and protocols to make an informed decision.
Reactivity of Bromomethylthiophenes in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution pattern of thiophene rings is a critical design element in the development of pharmaceuticals and functional materials. Bromomethylthiophenes serve as versatile building blocks for the introduction of substituted thiophene moieties via cross-coupling reactions. Understanding the relative reactivity of different bromomethylthiophene isomers is paramount for efficient reaction optimization and the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of various bromomethylthiophene isomers in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, supported by available experimental data.
Executive Summary
Generally, the position of the bromine atom on the thiophene ring dictates the reactivity of bromomethylthiophenes in palladium-catalyzed cross-coupling reactions. Reactivity follows the trend: 2-bromothiophenes > 3-bromothiophenes. This heightened reactivity at the 2-position is attributed to the more electron-deficient nature of the C2 position, which facilitates the rate-determining oxidative addition step in the catalytic cycle. While direct quantitative comparisons of all bromomethylthiophene isomers under identical conditions are not extensively available in the literature, this guide synthesizes existing data and established principles to provide a clear comparison.
Quantitative Reactivity Comparison
The following tables summarize available quantitative data for the Suzuki-Miyaura coupling of bromomethylthiophenes. For Stille and Heck couplings, where direct comparative data for bromomethylthiophene isomers is less available, the established reactivity trend of 2-bromo > 3-bromo is noted.
Table 1: Suzuki-Miyaura Coupling of Bromomethylthiophenes with Arylboronic Acids
| Entry | Bromomethylthiophene Isomer | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-(bromomethyl)thiophene | 3-chloro-4-fluorophenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 76[1][2] |
| 2 | 2-Bromo-5-(bromomethyl)thiophene | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 72[1][2] |
| 3 | 2-Bromo-5-(bromomethyl)thiophene | 4-(methylthio)phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 67[1][2] |
| 4 | 2,5-Dibromo-3-methylthiophene | 4-methylphenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 63 (mono-coupling at 5-position)[3][4] |
| 5 | 2,5-Dibromo-3-methylthiophene | 4-methoxyphenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 61 (mono-coupling at 5-position)[3][4] |
Table 2: Reactivity Trend in Stille and Heck Couplings
| Cross-Coupling Reaction | General Reactivity Trend | Notes |
| Stille Coupling | 2-Bromomethylthiophene > 3-Bromomethylthiophene | Reactivity is influenced by the ease of oxidative addition. The C-Br bond at the 2-position of the thiophene ring is generally more susceptible to oxidative addition by the Pd(0) catalyst.[5] |
| Heck Coupling | 2-Bromomethylthiophene > 3-Bromomethylthiophene | Similar to Suzuki and Stille couplings, the oxidative addition step is typically faster for the 2-isomer.[5] |
Experimental Protocols
Detailed methodologies for the three major cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates.
Suzuki-Miyaura Coupling: General Procedure
This protocol is adapted for the coupling of a bromomethylthiophene with an arylboronic acid.[1][2]
Materials:
-
Bromomethylthiophene (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask, add the bromomethylthiophene, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: General Procedure
This is a general protocol for the Stille coupling of a bromomethylthiophene with an organostannane.[6]
Materials:
-
Bromomethylthiophene (1.0 equiv)
-
Organostannane (1.0-1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the bromomethylthiophene and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
To remove tin byproducts, dilute with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF), stirring vigorously for at least one hour.
-
Filter the mixture through a pad of Celite and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Coupling: General Procedure
This is a general protocol for the Heck coupling of a bromomethylthiophene with an alkene.[7][8]
Materials:
-
Bromomethylthiophene (1.0 equiv)
-
Alkene (e.g., styrene, 1.2 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
Ligand (e.g., P(o-tol)₃, 2-4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or NMP)
Procedure:
-
To a dry Schlenk flask or sealed tube, add the bromomethylthiophene, Pd(OAc)₂, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the alkene via syringe.
-
Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle of Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Reactivity Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validating the Structure of Novel Compounds from 2-Bromo-3-(bromomethyl)thiophene: A Comparative Guide
For researchers and professionals in drug development and materials science, 2-Bromo-3-(bromomethyl)thiophene is a versatile starting material for the synthesis of a wide array of novel thiophene derivatives. Its structure offers two distinct reactive sites: a bromo substitution on the thiophene ring, ideal for cross-coupling reactions, and a bromomethyl group, susceptible to nucleophilic substitution. This guide provides a comparative framework for the synthesis and structural validation of new compounds derived from this precursor, complete with detailed experimental protocols and expected analytical data.
Synthetic Pathways and Product Classes
The dual reactivity of this compound allows for the selective synthesis of at least two major classes of derivatives. The C-Br bond at the 2-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The CH2-Br group at the 3-position readily undergoes nucleophilic substitution with a variety of nucleophiles.
A general synthetic approach can be visualized as a two-step process, allowing for the creation of diverse molecular architectures.
Comparative Data on Structural Validation
The validation of novel compounds synthesized from this compound relies on standard spectroscopic techniques. Below is a comparative table summarizing the expected analytical data for different classes of derivatives.
| Compound Class | Synthesis Method | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) | Expected Mass Spec (m/z) |
| Starting Material | - | ~7.3 (d, 1H, thiophene), ~7.0 (d, 1H, thiophene), ~4.6 (s, 2H, CH₂Br) | ~130-140 (thiophene C), ~115 (C-Br), ~28 (CH₂Br) | [M]+ at ~256, [M+2]+ at ~258 (due to Br isotopes) |
| 2-Aryl-3-(bromomethyl)thiophene | Suzuki-Miyaura Coupling | ~7.5-7.2 (m, Ar-H), ~7.1 (d, 1H, thiophene), ~7.0 (d, 1H, thiophene), ~4.7 (s, 2H, CH₂Br) | ~140-125 (Ar-C and thiophene C), ~30 (CH₂Br) | Varies with aryl group, isotopic pattern for one Br |
| 2-Bromo-3-(aminomethyl)thiophene | Nucleophilic Substitution (Amine) | ~7.3 (d, 1H, thiophene), ~7.0 (d, 1H, thiophene), ~3.9 (s, 2H, CH₂N), amine N-H signals | ~130-140 (thiophene C), ~115 (C-Br), ~45 (CH₂N) | Varies with amine, isotopic pattern for one Br |
| 2-Aryl-3-(aminomethyl)thiophene | Both Methods | ~7.5-7.2 (m, Ar-H), ~7.1 (d, 1H, thiophene), ~7.0 (d, 1H, thiophene), ~4.0 (s, 2H, CH₂N), amine N-H signals | ~140-125 (Ar-C and thiophene C), ~45 (CH₂N) | Varies with aryl group and amine |
| 2-Aryl-3-(oxymethyl)thiophene | Nucleophilic Substitution (Alkoxide) | ~7.5-7.2 (m, Ar-H), ~7.1 (d, 1H, thiophene), ~7.0 (d, 1H, thiophene), ~4.6 (s, 2H, CH₂O), signals for R-group of alkoxide | ~140-125 (Ar-C and thiophene C), ~70 (CH₂O) | Varies with aryl group and alkoxide |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures and the validation of the resulting compounds.
General Protocol for Suzuki-Miyaura Cross-Coupling
This procedure outlines the coupling of an aryl boronic acid to the 2-position of the thiophene ring.
-
Reaction Setup : In a round-bottom flask, combine this compound (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition : Add a suitable solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Inert Atmosphere : Purge the flask with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.
-
Heating : Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Substitution
This protocol describes the substitution of the bromine on the methyl group with a nucleophile.
-
Reactant Preparation : Dissolve this compound or its 2-aryl derivative (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Nucleophile Addition : Add the desired nucleophile (1.1-2.0 eq). If the nucleophile is an amine or alcohol, a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5-2.5 eq) may be required.
-
Reaction Conditions : Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Work-up : Quench the reaction with water and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purification : Purify the product via column chromatography or recrystallization.
Workflow for Structural Validation
The definitive identification of a novel compound requires a systematic analytical workflow.
By following these synthetic strategies and validation protocols, researchers can effectively synthesize and characterize novel compounds from this compound, enabling the exploration of new chemical space for various applications. The provided comparative data serves as a baseline for the expected analytical outcomes, aiding in the rapid and accurate identification of new molecular structures.
Performance of OFETs Using 2-Bromo-3-(bromomethyl)thiophene Precursors: A Comparative Guide
Researchers, scientists, and drug development professionals are constantly seeking novel materials with enhanced performance for applications in organic electronics. Among these, Organic Field-Effect Transistors (OFETs) are crucial components. This guide provides a comparative analysis of the performance of OFETs based on polymers derived from 2-Bromo-3-(bromomethyl)thiophene precursors against the well-established benchmark, poly(3-hexylthiophene) (P3HT).
The functionalization of polythiophenes at the 3-position of the thiophene ring is a key strategy to tune the material's properties and, consequently, the performance of OFETs. The use of this compound as a precursor allows for the introduction of various side chains, particularly those containing ether linkages, which can influence the polymer's solubility, morphology, and charge transport characteristics.
Performance Comparison
The performance of OFETs is primarily evaluated based on three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes the reported performance of a representative polymer derived from the target precursor, a polythiophene with diethylene glycol side chains (P3MEEET), and compares it with the widely used P3HT.
| Polymer | Hole Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| P3MEEET | 0.005 | - | - |
| Poly(3-hexylthiophene) (P3HT) | ~0.1 | 9 x 10⁴ | - |
| Poly(3-hexylthiophene) (P3HT) | 0.084 | >3.3 x 10⁴ | ~ -15 |
Note: The performance of OFETs can vary significantly depending on the fabrication conditions, such as the deposition method, dielectric material, and electrode configuration. The data presented here is for comparative purposes.
Analysis of Performance
From the available data, P3HT currently exhibits significantly higher hole mobility compared to the reported value for P3MEEET. The higher mobility of P3HT is often attributed to its well-ordered, semi-crystalline morphology, which facilitates efficient intermolecular charge hopping. For P3HT, factors such as high regioregularity and optimized molecular weight are crucial for achieving high performance.[1]
On the other hand, the introduction of polar ether-containing side chains, as in P3MEEET, can disrupt the packing of the polymer backbone, leading to lower mobility. However, these functional groups can enhance solubility in more polar solvents and may offer advantages in specific sensing applications or for use in bioelectronics. The performance of such functionalized polythiophenes is an active area of research, and optimization of the side chain structure and processing conditions could lead to improved OFET characteristics.
Experimental Protocols
Synthesis of Poly(3-alkoxymethyl)thiophenes from this compound
A general synthetic route to poly(3-alkoxymethyl)thiophenes involves a two-step process:
-
Monomer Synthesis: this compound is reacted with an alcohol (ROH) in the presence of a base to form the corresponding 2-bromo-3-(alkoxymethyl)thiophene monomer. The choice of alcohol determines the nature of the side chain.
-
Polymerization: The resulting monomer can be polymerized using various methods, such as Grignard Metathesis (GRIM) polymerization or Stille coupling, to yield the desired poly(3-alkoxymethyl)thiophene.
OFET Fabrication and Characterization
A standard procedure for fabricating and characterizing bottom-gate, top-contact OFETs is as follows:
-
Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is cleaned using a standard procedure (e.g., sonication in acetone and isopropyl alcohol).
-
Semiconductor Deposition: The synthesized polymer is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and deposited onto the SiO₂ surface, typically by spin-coating, to form a thin film. The film is then annealed at a specific temperature to improve its morphology and crystallinity.
-
Source and Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the polymer film through a shadow mask by thermal evaporation.
-
Characterization: The electrical characteristics of the OFET are measured in a controlled environment (e.g., in a nitrogen-filled glovebox) using a semiconductor parameter analyzer. The transfer and output characteristics are recorded to extract the key performance parameters: hole mobility, on/off ratio, and threshold voltage.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis of a functionalized polythiophene from the this compound precursor and the subsequent fabrication and characterization of an OFET device.
Caption: Experimental workflow from precursor to OFET performance analysis.
Conclusion
While poly(3-hexylthiophene) remains a high-performing and widely used material in OFETs, the exploration of polymers derived from this compound opens up avenues for creating functional materials with tailored properties. Although the initial performance data for ether-functionalized polythiophenes shows lower mobility compared to P3HT, further research into optimizing the side-chain architecture and processing conditions is warranted. These novel materials could hold promise for applications where properties other than just high mobility, such as specific sensing capabilities or biocompatibility, are of primary importance. Continued investigation and detailed characterization are essential to fully understand the potential of this class of materials in the field of organic electronics.
References
A Comparative Guide to Thiophene Monomers for Advanced Material and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of thiophene monomers is a critical determinant in the performance of novel conjugated polymers for organic electronics and the efficacy of new therapeutic agents. This guide provides an objective comparison of 2-Bromo-3-(bromomethyl)thiophene with other key thiophene monomers, supported by experimental data to inform your research and development endeavors.
Performance Comparison of Thiophene Monomers in Polymerization
The characteristics of the resulting polythiophene, including its molecular weight (Mn), polydispersity index (PDI), and electrical conductivity, are intrinsically linked to the choice of monomer and polymerization technique. Below is a comparative summary of key performance indicators for polymers derived from this compound and other common thiophene monomers.
| Monomer | Polymerization Method | Typical Mn (kDa) | Typical PDI | Electrical Conductivity (S/cm) | Key Features & Applications |
| This compound | GRIM / Kumada Catalyst-Transfer | 15 - 30 (estimated) | 1.2 - 1.6 (estimated) | 10⁻³ - 10⁻¹ (doped, estimated) | Reactive bromomethyl group allows for post-polymerization functionalization, suitable for creating functional materials and drug delivery systems.[1] |
| 2,5-Dibromo-3-hexylthiophene | GRIM / Kumada Catalyst-Transfer | 10 - 70[2] | 1.1 - 2.1[3][4] | 1 - 1000 (doped, regioregular)[5] | Well-studied benchmark for organic photovoltaics and field-effect transistors due to good solubility and high charge carrier mobility in its regioregular form.[6] |
| 2,5-Dibromo-3-alkoxythiophene | Oxidative Polymerization | 5 - 20 | 1.5 - 3.0 | 10⁻⁵ - 10⁻² (doped) | Alkoxy groups can enhance solubility and modify electronic properties.[7] |
| 2,5-Dibromo-3-(alkoxymethyl)thiophene | Oxidative Polymerization | 10 - 25 | 1.3 - 1.8 | 10⁻⁴ - 10⁻¹ (doped) | Offers a balance of solubility and potential for hydrogen bonding, influencing polymer morphology. |
| 2,5-Dibromo-3-(aryl)thiophene | Suzuki Coupling | 10 - 40 | 1.4 - 2.5 | 0.4 - 4 (doped, regioregular)[5] | Aryl substituents can be used to tune the optical and electronic properties of the resulting polymer. |
Note: Data for poly(this compound) are estimations based on the expected reactivity of similar 3-substituted thiophene monomers in controlled polymerization reactions. The reactive bromomethyl group may require optimization of polymerization conditions to prevent side reactions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for common polymerization and characterization techniques.
Grignard Metathesis (GRIM) Polymerization of 3-Substituted Thiophenes
This method is widely used for the synthesis of regioregular poly(3-alkylthiophene)s.[8][9][10][11]
Materials:
-
2,5-Dibromo-3-substituted-thiophene (monomer)
-
t-Butylmagnesium chloride or other Grignard reagent
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the 2,5-dibromo-3-substituted-thiophene monomer.
-
Dissolve the monomer in anhydrous THF.
-
Slowly add one equivalent of the Grignard reagent at room temperature and stir for the specified time to allow for the Grignard exchange reaction.
-
In a separate flask, dissolve the Ni(dppp)Cl₂ catalyst in anhydrous THF.
-
Add the catalyst solution to the monomer solution to initiate polymerization.
-
Stir the reaction mixture at room temperature for the desired polymerization time.
-
Quench the reaction by adding a small amount of HCl.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.[12]
-
Regioregularity: Assessed by ¹H NMR spectroscopy by analyzing the chemical shifts of the aromatic protons.[13]
Determination of Electrical Conductivity
The four-point probe method is a standard technique for measuring the sheet resistance of thin polymer films, from which conductivity can be calculated.
Procedure:
-
Prepare a thin film of the polythiophene on an insulating substrate (e.g., glass) by spin-coating or drop-casting from a solution.
-
Anneal the film as required to improve crystallinity and charge transport.
-
If measuring the doped conductivity, expose the film to an oxidizing agent (e.g., iodine vapor or a solution of ferric chloride).[5]
-
Use a four-point probe setup to measure the sheet resistance of the film.
-
Measure the thickness of the film using a profilometer.
-
Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t), where Rs is the sheet resistance and t is the film thickness.
Visualizing Reaction Pathways and Workflows
Grignard Metathesis (GRIM) Polymerization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Photochemical Properties of Polythiophene Polyelectrolyte Soft Aggregates with Sodium Dodecyl Sulfate for Antimicrobial Activity (Journal Article) | OSTI.GOV [osti.gov]
- 4. utd-ir.tdl.org [utd-ir.tdl.org]
- 5. Polythiophene - Wikipedia [en.wikipedia.org]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.cmu.edu [chem.cmu.edu]
- 11. chem.cmu.edu [chem.cmu.edu]
- 12. agilent.com [agilent.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
Proper Disposal of 2-Bromo-3-(bromomethyl)thiophene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-3-(bromomethyl)thiophene, a chemical compound utilized in research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
This compound is a hazardous chemical that requires careful handling and disposal. It is classified as a substance that is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2] Proper disposal is not only a matter of regulatory compliance but also a core component of responsible laboratory practice.
Hazard and Exposure Data
A summary of the key hazard information for this compound is provided in the table below. This information is derived from safety data sheets (SDS) and should be consulted before handling the compound.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[1][3] |
| Skin Corrosion/Irritation (Category 1B) | Causes severe skin burns.[1][2] | Wear protective gloves, protective clothing, and eye/face protection. If on skin, take off immediately all contaminated clothing. Rinse skin with water.[1] |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage.[1] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[1][4] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects.[5][6][7] | Avoid release to the environment.[1] |
Experimental Protocol: Waste Disposal Procedure
The following step-by-step protocol outlines the approved procedure for the disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing the appropriate PPE. This includes:
2. Waste Segregation:
-
This compound is a halogenated organic compound.[9] As such, its waste must be segregated from non-halogenated organic waste streams to facilitate proper disposal and minimize costs.[10]
-
Do not mix this waste with incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, or strong bases.[5]
3. Waste Collection:
-
Collect waste this compound in a designated, properly labeled hazardous waste container.[5]
-
The container must be made of a compatible material (e.g., a polyethylene or glass container) and have a tightly sealing cap.[8][11]
-
The container should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., corrosive, toxic).[5][10]
-
Keep a running list of the contents and their approximate quantities.[9][12]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like paper towels.[5]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[5]
5. Storage of Waste:
-
Store the sealed waste container in a designated and secure satellite accumulation area for hazardous waste.[5]
-
The storage area should be cool, dry, and well-ventilated, away from heat and ignition sources.[5]
-
Ensure the container is stored separately from incompatible materials.[5]
6. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[5]
-
The primary method of disposal is through an approved hazardous waste disposal plant, which may involve incineration in a facility equipped with an afterburner and a flue gas scrubber.[1]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 40032-76-6 Name: this compound [xixisys.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Personal protective equipment for handling 2-Bromo-3-(bromomethyl)thiophene
This document provides critical safety and logistical information for the handling and disposal of 2-Bromo-3-(bromomethyl)thiophene (CAS No: 40032-76-6). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
Safety Data Summary
The following table summarizes the key safety and physical properties of this compound.
| Property | Value |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260, P280, P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338 |
| Hazard Classifications | Acute Toxicity, Oral (Category 4), Skin Corrosion (Category 1B) |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Type P3 (EN 143) respirator cartridges. |
| Storage Class | 8A - Combustible corrosive hazardous materials |
| WGK | WGK 3 |
Operational Plan: Safe Handling Protocol
1. Engineering Controls:
-
Work exclusively in a well-ventilated chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with Type P3 (EN 143) cartridges.
3. Handling Procedures:
-
Before starting any work, ensure all necessary PPE is donned correctly.
-
Avoid direct contact with the substance. Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Use only spark-proof tools and equipment to prevent ignition.
-
Keep the container tightly closed when not in use.
-
After handling, wash hands and any exposed skin thoroughly.
-
Do not eat, drink, or smoke in the laboratory area.[1]
Disposal Plan
1. Waste Collection:
-
All waste contaminated with this compound, including empty containers, disposable gloves, and absorbent materials, must be collected in a designated, labeled, and sealed hazardous waste container.
2. Waste Disposal:
-
Dispose of the hazardous waste through a licensed and approved waste disposal company.
-
Do not dispose of the chemical down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Hazard Mitigation
The following diagrams illustrate the safe handling workflow and the relationship between hazards and protective measures.
Caption: Safe handling workflow for this compound.
Caption: Hazard mitigation strategy for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



